2-(Phenylsulfonyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(benzenesulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCUKQQIWSWEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044941 | |
| Record name | 2-(Phenylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044941 | |
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Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4273-98-7 | |
| Record name | 2-(Phenylsulfonyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4273-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylsulfonyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-(phenylsulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Phenylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminophenyl phenyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PHENYLSULFONYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VU39ID7LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Phenylsulfonyl)aniline: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2-(phenylsulfonyl)aniline, a versatile chemical intermediate with significant applications in medicinal chemistry, materials science, and dye synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, reactivity, and safety considerations.
Introduction and Chemical Identity
This compound, also known as 2-aminophenyl phenyl sulfone, is an aromatic organic compound featuring a phenylsulfonyl group attached to an aniline ring at the ortho position.[1][2][3] This unique arrangement of a potent electron-withdrawing sulfonyl group adjacent to an electron-donating amino group imparts a distinct electronic character, influencing its reactivity and making it a valuable building block in organic synthesis.[4]
The core structure consists of two benzene rings bridged by a sulfonyl group, with an amino group substituent on one of the rings. This structure facilitates its use as a scaffold in the design of various functional molecules.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
Physicochemical Properties
The key physicochemical properties are summarized in the table below:
| Property | Value | Reference(s) |
| CAS Number | 4273-98-7 | [4][5] |
| Molecular Formula | C₁₂H₁₁NO₂S | [4] |
| Molecular Weight | 233.29 g/mol | [3][4] |
| Appearance | Yellow-brown powder | [4] |
| Melting Point | 120-122 °C | [5] |
| Purity | ≥ 99% (HPLC) | [4] |
| Solubility | Soluble in various organic solvents | [4] |
| Storage | Store at 0-8 °C | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings and the amine protons. The protons on the aniline ring will be influenced by both the amino and sulfonyl groups, leading to complex splitting patterns. The amine protons typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms.[6][7] The carbon attached to the sulfonyl group and the carbon bearing the amino group will show characteristic chemical shifts. The remaining aromatic carbons will appear in the typical downfield region.
The IR spectrum provides valuable information about the functional groups present in the molecule.[7][8] Key expected absorption bands include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
S=O stretching: Strong absorption bands around 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric) are characteristic of the sulfonyl group.
-
C=C aromatic stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Around 1250-1350 cm⁻¹.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes, with the Ullmann condensation and related coupling reactions being prominent methods for forming the C-N or C-S bond.[9][10][11] Modern approaches often utilize copper or palladium catalysis to achieve high yields under milder conditions.[12][13]
General Synthesis Workflow
A common synthetic strategy involves the coupling of an ortho-substituted aniline derivative with a phenylsulfonyl source or vice versa.
Caption: General workflow for the synthesis of this compound.
Exemplary Experimental Protocol: Ullmann-Type Condensation
This protocol describes a copper-catalyzed synthesis of this compound from 2-iodoaniline and sodium benzenesulfinate.
Materials:
-
2-Iodoaniline
-
Sodium benzenesulfinate
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline (1.0 mmol), sodium benzenesulfinate (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium phosphate (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the flask, followed by N,N'-dimethylethylenediamine (0.2 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Reactivity and Chemical Transformations
The reactivity of this compound is governed by the interplay between the electron-donating amino group and the electron-withdrawing phenylsulfonyl group.
Electrophilic Aromatic Substitution
The aniline ring is activated towards electrophilic substitution, with the amino group being a strong ortho-, para-director.[14] However, the bulky and electron-withdrawing sulfonyl group at the ortho position will sterically hinder and electronically deactivate the adjacent positions. Therefore, electrophilic substitution is expected to occur predominantly at the para-position relative to the amino group.
Nucleophilic Reactions
The amino group can act as a nucleophile in various reactions, such as acylation, alkylation, and diazotization.[15][16] These transformations allow for the further functionalization of the molecule to generate a diverse range of derivatives.
Reactions at the Sulfonyl Group
The sulfonyl group is generally stable but can undergo reactions under specific conditions. For instance, reductive cleavage of the C-S bond can occur with strong reducing agents.
Applications in Drug Development and Materials Science
This compound and its derivatives are of significant interest in several fields due to their versatile chemical nature.
Medicinal Chemistry
The diaryl sulfone motif is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives of this compound have been explored for their potential as:
-
Anti-inflammatory agents: The sulfonyl group can mimic the carboxylic acid moiety of non-steroidal anti-inflammatory drugs (NSAIDs), potentially leading to compounds with improved pharmacological profiles.
-
Antimicrobial agents: Sulfonamide-containing compounds have a long history as antibacterial agents.
-
Anticancer agents: The diaryl sulfone scaffold has been incorporated into molecules targeting various cancer-related pathways.
The presence of the amino group provides a convenient handle for further chemical modifications, enabling the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[4]
Materials Science and Dye Synthesis
The chromophoric properties of the this compound core make it a useful intermediate in the synthesis of azo dyes and other colorants.[17] The sulfonyl group can enhance the light and wash fastness of the dyes. Furthermore, its derivatives can be used in the development of specialty polymers and resins, where the sulfonyl group contributes to thermal stability and chemical resistance.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
Hazard Identification
While a comprehensive toxicological profile is not fully established, the compound may cause eye, skin, and respiratory tract irritation.[1] Ingestion may lead to irritation of the digestive tract.[1] It is crucial to handle the substance in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
Handling and Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Minimize dust generation and accumulation.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable and versatile chemical compound with a rich chemistry and a broad range of applications. Its unique structural and electronic properties make it an important building block in the synthesis of pharmaceuticals, dyes, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and industrial settings.
References
- 1. This compound 99%英文MSDS库_化工助手 - 化工制造网 [chemmade.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 4273-98-7 [chemicalbook.com]
- 6. This compound(4273-98-7) 13C NMR spectrum [chemicalbook.com]
- 7. This compound(4273-98-7) IR Spectrum [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
- 13. Heterogeneous copper-catalyzed synthesis of diaryl sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. byjus.com [byjus.com]
- 15. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 16. quora.com [quora.com]
- 17. nbinno.com [nbinno.com]
A Comprehensive Guide to the Synthesis of 2-(Phenylsulfonyl)aniline from Aniline: Strategies, Mechanisms, and Protocols
An in-depth technical guide on the synthesis of 2-(Phenylsulfonyl)aniline from aniline, designed for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 2-aminodiphenyl sulfone, is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and dye industries.[1][2] Its molecular structure, which features both an amine group and a phenylsulfonyl moiety, makes it a valuable building block for the synthesis of a wide array of complex organic molecules, including sulfonamide drugs and other biologically active compounds.[1][3] The sulfonyl group can enhance the reactivity, solubility, and bioavailability of target molecules, making this compound a key precursor in modern chemical development.[1]
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound originating from aniline. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and presents a comparative analysis of different strategies, equipping researchers and development professionals with the knowledge to select and optimize the most suitable synthetic pathway for their specific needs.
Strategic Approaches to Synthesis
The synthesis of this compound from aniline is not a single-step conversion but rather a multi-step process. The primary challenge lies in forming the carbon-sulfur bond at the ortho position of the aniline ring. Several strategic routes have been developed, with the most prominent involving an initial N-sulfonylation followed by an intramolecular rearrangement.
Route 1: N-Sulfonylation of Aniline followed by Smiles Rearrangement
This is the most classical and direct conceptual route starting from aniline. It involves two principal stages: the formation of an N-S bond, followed by its rearrangement to a C-S bond.
Stage 1: Synthesis of N-Phenylbenzenesulfonamide
The first step is the reaction of aniline with benzenesulfonyl chloride to form N-phenylbenzenesulfonamide. This is a well-established reaction, often referred to as the Hinsberg test for primary amines.[4][5]
The reaction proceeds via a nucleophilic attack of the amine group of aniline on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride ion.[5] The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to neutralize the hydrochloric acid formed as a byproduct.[4][6]
Experimental Protocol: Synthesis of N-Phenylbenzenesulfonamide
-
Reagents and Setup:
-
Aniline
-
Benzenesulfonyl chloride
-
10% Sodium hydroxide solution
-
Reaction flask equipped with a magnetic stirrer and a dropping funnel.
-
Ice bath.
-
-
Procedure:
-
In a flask, dissolve aniline in a 10% sodium hydroxide solution and cool the mixture in an ice bath.
-
Slowly add benzenesulfonyl chloride to the stirred solution while maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.[7]
-
The resulting sulfonamide may precipitate from the solution.
-
Acidify the solution with dilute hydrochloric acid to precipitate any dissolved sulfonamide salt.
-
Filter the solid product, wash it with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure N-phenylbenzenesulfonamide.
-
Stage 2: The Smiles Rearrangement
The core of this synthetic route is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.[8] In this reaction, the N-phenylbenzenesulfonamide is converted to the desired this compound. The reaction requires a strong base to deprotonate the amine, which then acts as an intramolecular nucleophile, attacking the phenyl ring attached to the sulfonyl group. This process is facilitated by an electron-withdrawing group (the sulfonyl group) ortho or para to the position of attack.[8]
A variation of this is the Truce-Smiles rearrangement , which involves the use of a very strong base, such as an organolithium reagent (e.g., n-butyllithium).[8][9] This allows the rearrangement to proceed even on unactivated aromatic rings. The reaction proceeds via a directed ortho-metalation followed by the rearrangement.
Diagram: The Smiles Rearrangement Pathway
Caption: A simplified workflow of the Smiles rearrangement.
Route 2: Directed Ortho-Metalation (DoM) Strategy
An alternative strategy involves the use of directed ortho-metalation (DoM).[10] The sulfonamide group in N-phenylbenzenesulfonamide can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium to deprotonate the ortho-position of the aniline ring.[10][11]
The resulting ortho-lithiated species can then be reacted with an appropriate sulfur electrophile, such as diphenyl disulfide, to introduce a phenylthio group at the ortho position, forming 2-(phenylthio)aniline. Subsequent oxidation of the sulfide to a sulfone yields the final product, this compound.
Diagram: Directed Ortho-Metalation Workflow
Caption: Key steps in the Directed Ortho-Metalation (DoM) route.
Route 3: Ullmann Condensation Approach
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-S bonds.[12][13] In a hypothetical route, 2-haloaniline (e.g., 2-iodoaniline) could be coupled with sodium benzenesulfinate in the presence of a copper catalyst to form this compound. While plausible, this route's feasibility and efficiency would depend heavily on the specific reaction conditions and catalyst system.[14]
Route 4: Oxidation of 2-Aminodiphenyl Sulfide
This route involves the synthesis of 2-aminodiphenyl sulfide as an intermediate, which is then oxidized to the corresponding sulfone. 2-Aminodiphenyl sulfide can be prepared through various methods, such as the reaction of o-chloronitrobenzene with thiophenol followed by reduction of the nitro group.[15][16] The subsequent oxidation of the sulfide to the sulfone is a standard and often high-yielding transformation, typically achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Quantitative Data Summary
| Synthesis Step | Reagents | Typical Solvents | Temperature | Typical Yield | Reference(s) |
| N-Phenylbenzenesulfonamide Synthesis | Aniline, Benzenesulfonyl chloride, Base (e.g., NaOH) | Water, Dichloromethane | 0 - 25 °C | 69 - 95% | [6][17] |
| Truce-Smiles Rearrangement | N-Phenylbenzenesulfonamide, n-Butyllithium | THF, Diethyl ether | -78 °C to RT | Moderate to Good | [8] |
| Oxidation of 2-Aminodiphenyl Sulfide | 2-Aminodiphenyl sulfide, H₂O₂ | Acetic acid | Room Temperature | High | [18] |
Detailed Experimental Protocol: Truce-Smiles Rearrangement
This protocol provides a generalized procedure for the synthesis of this compound from N-phenylbenzenesulfonamide via a Truce-Smiles rearrangement.
Caution: This reaction uses a pyrophoric organolithium reagent and should only be performed by trained personnel in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents and Setup:
-
N-Phenylbenzenesulfonamide
-
n-Butyllithium (in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dry ice/acetone bath.
-
-
Procedure:
-
Dissolve N-phenylbenzenesulfonamide in anhydrous THF in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (typically 2.2 equivalents) to the stirred solution via a syringe or dropping funnel, maintaining the temperature at -78 °C. A color change is often observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic peaks for the aromatic protons and carbons of the two phenyl rings and the amine group.[19]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group and the S=O stretching of the sulfone group.[20][21]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (233.29 g/mol ).[22][23]
-
Melting Point: The melting point of pure this compound is typically in the range of 120-122°C.[2]
Safety Considerations
-
Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzenesulfonyl chloride: Corrosive and lachrymatory. Use in a well-ventilated fume hood.
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using proper techniques.
-
Solvents: Organic solvents like THF and diethyl ether are flammable. Ensure no ignition sources are present.
Conclusion
The synthesis of this compound from aniline is a multi-step process that hinges on the formation of an N-S bond followed by its rearrangement to a more stable C-S bond. The most direct pathway involves the synthesis of N-phenylbenzenesulfonamide via the Hinsberg reaction, followed by a base-induced Smiles or Truce-Smiles rearrangement. Alternative routes, such as those employing directed ortho-metalation or the oxidation of a sulfide precursor, offer strategic flexibility. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the technical capabilities of the laboratory. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are crucial for the successful and safe synthesis of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Phenylbenzenesulfonamide|CAS 1678-25-7|RUO [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 9. Merging Hydrogen‐Atom‐Transfer and the Truce‐Smiles Rearrangement for Synthesis of β‐Arylethylamines from Unactivated Allylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. baranlab.org [baranlab.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide - Google Patents [patents.google.com]
- 16. CN102796031A - Preparation method of 2-aminodiphenyl sulfide - Google Patents [patents.google.com]
- 17. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Aniline-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 19. This compound(4273-98-7) 13C NMR spectrum [chemicalbook.com]
- 20. dev.spectrabase.com [dev.spectrabase.com]
- 21. This compound(4273-98-7) IR Spectrum [m.chemicalbook.com]
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- 23. scbt.com [scbt.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminophenyl Phenyl Sulfone
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminophenyl phenyl sulfone (also known as 2-(phenylsulfonyl)aniline), a valuable intermediate in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. We will explore multiple synthetic pathways, including the classical oxidation of a sulfide precursor and modern palladium-catalyzed cross-coupling reactions. Each method is critically evaluated for its advantages and limitations. Furthermore, this guide establishes a self-validating framework for the characterization and purity assessment of the final compound, employing a suite of analytical techniques such as NMR, IR, and Mass Spectrometry.
Introduction: Significance and Physicochemical Properties
2-Aminophenyl phenyl sulfone is a diaryl sulfone featuring a core structure prevalent in numerous biologically active molecules.[1] The sulfone group acts as a strong hydrogen bond acceptor and is known for its metabolic stability, making it a desirable motif in drug design. The presence of the ortho-amino group provides a reactive handle for further molecular elaboration, enabling its use as a key building block for pharmaceuticals, agrochemicals, and specialized polymers. Understanding the efficient synthesis and rigorous characterization of this compound is therefore of paramount importance for chemists in both academic and industrial research.
This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Table 1: Physicochemical Properties of 2-Aminophenyl Phenyl Sulfone
| Property | Value | Reference(s) |
| CAS Number | 4273-98-7 | [2] |
| Molecular Formula | C₁₂H₁₁NO₂S | [2][] |
| Molecular Weight | 233.29 g/mol | [2][] |
| Appearance | White to light yellow/orange crystalline powder | [2] |
| Melting Point | 118.0 - 122.0 °C | [4] |
| Purity (Typical) | >98.0% (HPLC) | [2] |
| Synonyms | 2-Aminodiphenyl Sulfone, this compound | |
| IUPAC Name | 2-(benzenesulfonyl)aniline | [][4] |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N | [][4] |
Synthetic Strategies: A Comparative Overview
The synthesis of diaryl sulfones can be approached through several strategic disconnections. For 2-aminophenyl phenyl sulfone, the main strategies involve either forming the C-S bond and then oxidizing the sulfur, or directly constructing the C-SO₂-C linkage using modern coupling chemistry.
Caption: Major Synthetic Pathways to 2-Aminophenyl Phenyl Sulfone.
Route A: Oxidation of 2-Aminophenyl Phenyl Sulfide
This is a traditional and reliable two-step approach. It first involves the synthesis of the sulfide precursor, 2-aminophenyl phenyl sulfide, which is subsequently oxidized to the desired sulfone.
-
Step 1: Sulfide Synthesis: The precursor can be formed via several methods, such as the reaction of o-chloronitrobenzene with thiophenol followed by reduction of the nitro group, or through a copper-catalyzed Ullmann condensation of o-iodoaniline and thiophenol.[5][6] The choice of method often depends on the cost and availability of the starting materials.
-
Step 2: Oxidation: The sulfide is oxidized to the sulfone.[7] A common and effective oxidizing agent is hydrogen peroxide in a glacial acetic acid medium.[8] This method is advantageous as the by-product is water, but care must be taken to control the reaction temperature to avoid over-oxidation or side reactions with the amino group.
Causality: The oxidation of a sulfide to a sulfone is a robust transformation.[7] However, the amino group is sensitive to oxidation, which necessitates careful selection of reagents and conditions. Protecting the amine as an amide before oxidation is a common strategy to improve yields and purity, though it adds two steps (protection/deprotection) to the overall sequence.[8]
Route B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Modern synthetic chemistry offers more direct routes to diaryl sulfones. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, has been adapted for C-S bond formation, providing a powerful tool for synthesizing unsymmetrical diaryl sulfones.[1][9]
This reaction typically involves the coupling of an aryl boronic acid with an arylsulfonyl chloride in the presence of a palladium catalyst and a base.[1][10] For the target molecule, this could involve:
-
Coupling of 2-aminophenylboronic acid with benzenesulfonyl chloride.
-
Coupling of phenylboronic acid with 2-aminobenzenesulfonyl chloride.
Causality: The key advantage of this method is its exceptional functional group tolerance and the generally mild reaction conditions compared to classical methods.[1] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like aryl-aryl exchange with the phosphine ligand.[11] This route bypasses the need to handle a separate oxidation step, making it more atom- and step-economical.
Route C: Copper-Catalyzed Ullmann-Type Condensation
The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds using a copper catalyst.[6][12] For sulfone synthesis, a variant involves coupling an aryl halide with a sodium aryl sulfinate. To synthesize the target molecule, one could react 2-chloronitrobenzene with sodium benzenesulfinate, followed by reduction of the nitro group.
Causality: Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper.[6] However, the development of modern ligand-accelerated protocols allows these reactions to proceed under much milder conditions with catalytic amounts of copper, making them more practical and scalable.[12][13] This method is particularly useful when the required boronic acids for a Suzuki coupling are unstable or commercially unavailable.
Table 2: Comparison of Synthetic Methodologies
| Feature | Route A: Sulfide Oxidation | Route B: Suzuki Coupling | Route C: Ullmann Condensation |
| Key Transformation | S → SO₂ Oxidation | C-SO₂ Bond Formation | C-SO₂ Bond Formation |
| Catalyst | None (Stoichiometric oxidant) | Palladium | Copper |
| Typical Yields | Moderate to High | Good to Excellent | Moderate to Good |
| Key Advantages | Reliable, well-established | High functional group tolerance, mild conditions, direct | Good alternative to Pd-catalysis, uses accessible starting materials |
| Key Disadvantages | Multi-step, potential for over-oxidation, may require protecting groups | Cost of Pd catalyst and ligands, potential for ligand-related side reactions | Can require high temperatures (classic), potential for heavy metal contamination |
| Reference(s) | [8][14] | [1][9][11] | [6][12] |
Detailed Experimental Protocols
The following protocols are presented as a starting point for laboratory synthesis and are based on established methodologies. Researchers should always perform a thorough risk assessment before beginning any new procedure.
Protocol for Route A (Sulfide Oxidation)
This protocol is a two-step process starting from 2-nitrochlorobenzene.
Step 1: Synthesis of 2-Nitrophenyl Phenyl Sulfide
-
To a solution of thiophenol (1.0 eq) and potassium hydroxide (1.1 eq) in a suitable solvent like ethanol, add 2-nitrochlorobenzene (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to yield 2-nitrophenyl phenyl sulfide.
Step 2: Reduction to 2-Aminophenyl Phenyl Sulfide
-
The 2-nitrophenyl phenyl sulfide (1.0 eq) can be reduced using various methods, such as zinc powder in an acidic medium or catalytic hydrogenation.[5][15] For catalytic hydrogenation, dissolve the sulfide in ethanol, add a catalytic amount of Pd/C, and subject the mixture to a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the solvent under reduced pressure to obtain 2-aminophenyl phenyl sulfide.
Step 3: Oxidation to 2-Aminophenyl Phenyl Sulfone
-
Dissolve 2-aminophenyl phenyl sulfide (1.0 eq) in glacial acetic acid.[8]
-
Cool the solution in an ice bath and add 30% hydrogen peroxide (2.2-2.5 eq) dropwise, maintaining the temperature below 25 °C.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the white precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-aminophenyl phenyl sulfone.
Protocol for Route B (Suzuki-Miyaura Coupling)
This protocol describes a direct, one-step synthesis.[1][11]
-
To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-aminophenylboronic acid (1.2 eq), benzenesulfonyl chloride (1.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., XantPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).[11]
-
Add a degassed solvent, such as dioxane or toluene.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-aminophenyl phenyl sulfone.
Caption: General Experimental Workflow for Synthesis and Purification.
Characterization and Analytical Methods
Rigorous characterization is essential to confirm the structure and purity of the synthesized 2-aminophenyl phenyl sulfone. A combination of spectroscopic and physical methods provides a self-validating system.
Caption: Logical Flow of Spectroscopic and Analytical Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the two distinct phenyl rings. A broad singlet, which may be exchangeable with D₂O, corresponding to the two protons of the amino (-NH₂) group, is also expected.
-
¹³C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region (approx. 115-150 ppm), including signals for the quaternary carbons attached to the sulfone and amine groups.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups:
-
N-H Stretching: Two characteristic sharp peaks for the primary amine group are expected in the range of 3300-3500 cm⁻¹.
-
S=O Stretching: Strong, characteristic absorption bands for the sulfone group (asymmetric and symmetric stretching) are expected around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
-
C=C Stretching: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 2-aminophenyl phenyl sulfone (C₁₂H₁₁NO₂S), the expected molecular ion peak [M]⁺ would be at m/z 233. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Purity Assessment (HPLC & Melting Point)
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A purity of >98% is typically required for subsequent applications.[16]
-
Melting Point: A sharp melting point range (e.g., 118-122 °C) is indicative of a pure crystalline solid.[4] A broad or depressed melting point suggests the presence of impurities.
Table 3: Summary of Expected Spectroscopic and Analytical Data
| Technique | Expected Result | Purpose |
| ¹H NMR | Multiplets at ~6.5-8.0 ppm; broad singlet for NH₂ | Confirms proton environment and C-H framework |
| ¹³C NMR | Signals at ~115-150 ppm | Confirms carbon backbone |
| IR (cm⁻¹) | ~3300-3500 (N-H), ~1300-1350 & ~1140-1180 (S=O) | Confirms presence of key functional groups |
| MS (m/z) | Molecular ion peak at 233 [M]⁺ | Confirms molecular weight and formula |
| Melting Point | 118-122 °C | Assesses purity and confirms identity |
| HPLC | Single major peak (>98% area) | Quantifies purity |
Conclusion
This guide has detailed the primary synthetic routes and comprehensive characterization methods for 2-aminophenyl phenyl sulfone. The choice of synthesis—whether through the classical oxidation of a sulfide intermediate or via modern palladium- or copper-catalyzed coupling reactions—depends on factors such as starting material availability, cost, scalability, and the desired level of functional group tolerance. The Suzuki-Miyaura coupling often represents the most efficient and direct approach for laboratory-scale synthesis. Regardless of the chosen path, the rigorous analytical workflow described herein provides a robust framework for verifying the identity, structure, and purity of the final product, ensuring its suitability for demanding applications in research and development.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. 2-Aminophenyl Phenyl Sulfone | CymitQuimica [cymitquimica.com]
- 4. 2-Aminophenyl Phenyl Sulfone 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide - Google Patents [patents.google.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. US2443255A - Derivatives of 2-aminc-diphenylsulfone - Google Patents [patents.google.com]
- 9. Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05483H [pubs.rsc.org]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 14. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
- 15. CN102796031A - Preparation method of 2-aminodiphenyl sulfide - Google Patents [patents.google.com]
- 16. 4273-98-7 | 2-Aminophenyl phenyl sulfone [albtechnology.com]
The Inner Workings of a Catalyst: A Technical Guide to the Mechanism of Action of 2-(Phenylsulfonyl)aniline in Catalytic Cycles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Transition metal-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high precision and efficiency. A key to the success of these transformations lies in the ability to selectively activate and functionalize otherwise inert C-H bonds. This is often achieved through the use of directing groups, which steer the metal catalyst to a specific site on the substrate. This in-depth technical guide elucidates the mechanism of action of 2-(phenylsulfonyl)aniline, a molecule possessing a sulfonamide moiety, as a potent directing group in catalytic cycles. We will explore its coordination chemistry with transition metals, dissect the step-by-step catalytic pathways, and provide insights into the experimental design for studying such reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles governing directed C-H functionalization.
Introduction: The Strategic Advantage of Directed C-H Functionalization
The direct functionalization of C-H bonds represents a paradigm shift in chemical synthesis, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] The challenge, however, lies in controlling the regioselectivity of C-H activation. Nature often employs enzymes to achieve remarkable selectivity, and in the realm of synthetic chemistry, chemists have developed the concept of directing groups. These are functional groups within a substrate that can coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond and thereby facilitating its selective cleavage and subsequent functionalization.[2][3]
This compound, with its constituent aniline and phenylsulfonyl moieties, is an exemplary substrate and potential ligand in such transformations. The core of its directing ability resides in the sulfonamide functional group (-SO₂NH-). This group is a powerful and versatile directing group in transition-metal-catalyzed C-H functionalization reactions, capable of coordinating to a variety of metals, including palladium, rhodium, iridium, ruthenium, and cobalt.[2] This guide will primarily focus on the well-established palladium- and rhodium-catalyzed pathways to illustrate the mechanistic principles at play.
The Heart of the Matter: The Sulfonamide as a Directing Group
The efficacy of this compound as a directing group is rooted in the electronic and steric properties of its sulfonamide linkage. The nitrogen atom of the sulfonamide can act as a Lewis base, donating a lone pair of electrons to the metal center. Furthermore, one of the sulfonyl oxygen atoms can also participate in coordination, leading to a stable five- or six-membered chelate ring. This chelation is a thermodynamically favorable process that anchors the catalyst to the substrate, a critical first step in the catalytic cycle.
The coordination of the sulfonamide group to a metal center, such as palladium(II), is the initiation step for the catalytic cycle. The N-H bond of the sulfonamide can be deprotonated by a base, forming an anionic nitrogen that binds even more strongly to the cationic metal center. This initial coordination brings the catalyst into close proximity to the ortho C-H bonds of the aniline ring, predisposing one of them for activation.
A Case Study: Palladium-Catalyzed C-H Arylation
Palladium-catalyzed reactions are among the most widely used methods for C-C and C-heteroatom bond formation.[4][5] Let us consider a hypothetical palladium-catalyzed C-H arylation of this compound with an aryl halide (Ar-X). The catalytic cycle can be dissected into the following key steps:
Step 1: Catalyst Activation and Substrate Coordination
The active catalyst is typically a Pd(II) species, often generated in situ from a precursor like Pd(OAc)₂. In the presence of a base, the sulfonamide proton of this compound is removed, and the resulting anion coordinates to the Pd(II) center.
Step 2: C-H Activation via Concerted Metalation-Deprotonation (CMD)
This is the regioselectivity-determining step. The coordinated palladium center facilitates the cleavage of an ortho C-H bond on the aniline ring. The most widely accepted mechanism for this step is the Concerted Metalation-Deprotonation (CMD) pathway. In this process, the C-H bond is broken and the Pd-C bond is formed in a single, concerted step, with the assistance of a base (often a carboxylate anion from the palladium precursor or an external basic additive) that accepts the proton. This results in the formation of a stable five-membered palladacycle intermediate.
Step 3: Oxidative Addition
The aryl halide (Ar-X) then undergoes oxidative addition to the Pd(II) center of the palladacycle. This step involves the cleavage of the C-X bond of the aryl halide and the formation of new Pd-Ar and Pd-X bonds. The palladium center is oxidized from Pd(II) to Pd(IV) in this process.
Step 4: Reductive Elimination
This is the key bond-forming step. The newly introduced aryl group and the ortho-carbon of the aniline ring, both bound to the Pd(IV) center, are eliminated to form a new C-C bond. The palladium center is simultaneously reduced from Pd(IV) back to Pd(II).
Step 5: Catalyst Regeneration
The resulting Pd(II) complex can then dissociate from the product and re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation of this compound.
Alternative Pathways: The Role of Rhodium Catalysis
Rhodium complexes are also highly effective catalysts for C-H functionalization, often exhibiting complementary reactivity to palladium.[2][6] Rhodium-catalyzed reactions can proceed through different catalytic cycles, most commonly a Rh(III)/Rh(I) cycle.
In a typical Rh(III)-catalyzed C-H activation, the active catalyst is a [CpRh(III)] species (where Cp is a pentamethylcyclopentadienyl ligand). The catalytic cycle would broadly involve:
-
C-H Activation: Similar to the palladium case, the sulfonamide group of this compound would direct the Rh(III) catalyst to the ortho C-H bond, leading to the formation of a rhodacycle intermediate.
-
Insertion: An unsaturated coupling partner, such as an alkyne or an alkene, would then insert into the Rh-C bond of the rhodacycle.
-
Reductive Elimination: The cycle is often completed by reductive elimination, which forms the final product and regenerates a Rh(I) species.
-
Oxidation: The Rh(I) catalyst is then re-oxidized to the active Rh(III) state to restart the cycle.
The choice of metal catalyst can therefore significantly influence the scope of the reaction and the types of functional groups that can be introduced.
Caption: A generalized catalytic cycle for rhodium-catalyzed C-H functionalization.
Experimental Protocols for Mechanistic Investigation
To validate the proposed mechanisms and to optimize reaction conditions, a series of experiments can be conducted. The following protocols provide a general framework for such investigations.
General Procedure for a Model C-H Arylation Reaction
This protocol describes a typical setup for a palladium-catalyzed C-H arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A suitable phosphine ligand (e.g., PPh₃, XPhos)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or a sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kinetic Studies
To determine the reaction order with respect to each component (substrate, aryl halide, catalyst, base), a series of reactions can be performed where the concentration of one component is varied while keeping the others constant. The initial reaction rates can be measured by taking aliquots at different time points and analyzing them by GC or NMR.
Isotope Labeling Studies
To probe the C-H activation step, a deuterated substrate, this compound-d₅ (deuterated on the aniline ring), can be synthesized. A kinetic isotope effect (KIE) can be determined by comparing the reaction rates of the deuterated and non-deuterated substrates. A significant KIE would provide strong evidence for C-H bond cleavage being the rate-determining step.
Computational Studies
Density Functional Theory (DFT) calculations can be employed to model the entire catalytic cycle.[6] These studies can provide valuable insights into the structures and energies of intermediates and transition states, helping to corroborate the proposed mechanism and to understand the origins of regioselectivity.
Data Presentation
The following table provides a hypothetical summary of reaction parameters for the palladium-catalyzed C-H arylation of this compound with different aryl bromides.
| Entry | Aryl Bromide (Ar-Br) | Base | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | K₂CO₃ | PPh₃ | 110 | 12 | 85 |
| 2 | 4-Bromoanisole | Cs₂CO₃ | XPhos | 100 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | K₂CO₃ | PPh₃ | 120 | 24 | 65 |
| 4 | 2-Bromopyridine | Cs₂CO₃ | XPhos | 100 | 10 | 78 |
Conclusion and Future Outlook
This compound, and N-arylsulfonamides in general, are powerful directing groups for transition-metal-catalyzed C-H functionalization. The sulfonamide moiety provides a robust coordinating anchor for the metal catalyst, enabling the selective activation of proximal C-H bonds. The mechanistic pathways, primarily involving palladacycle or rhodacycle intermediates, offer a versatile platform for the construction of a wide range of carbon-carbon and carbon-heteroatom bonds.
As the field of C-H activation continues to evolve, we can anticipate the development of even more efficient and selective catalytic systems. A deeper understanding of the underlying mechanisms, gained through a combination of experimental and computational studies, will be crucial for the rational design of new catalysts and for the application of this powerful synthetic strategy to increasingly complex molecular targets in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed meta-C-H Functionalization of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-(Phenylsulfonyl)aniline and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-(phenylsulfonyl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive exploration of the biological activities associated with this core structure and its analogs. We delve into the key therapeutic areas where these compounds have shown promise, including oncology, inflammation, and infectious diseases. This guide is structured to provide not only a thorough understanding of the mechanisms of action and structure-activity relationships (SAR) but also to equip researchers with detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising molecules.
Introduction: The this compound Core - A Gateway to Diverse Bioactivity
The this compound moiety, characterized by a phenylsulfonyl group attached to an aniline ring, represents a key pharmacophore in modern drug discovery.[1] Its structural rigidity, coupled with the hydrogen bond donor and acceptor capabilities of the sulfonyl and amino groups, allows for specific and high-affinity interactions with a variety of biological targets. This inherent versatility has made it a focal point for the development of novel therapeutic agents.[1][2] Researchers have successfully synthesized numerous analogs by modifying both the phenylsulfonyl and aniline rings, leading to compounds with a broad spectrum of biological activities.[3][4][5][6] This guide will systematically explore the most significant of these activities, providing both the theoretical underpinnings and the practical methodologies for their investigation.
Anticancer Activity: Targeting the Machinery of Malignancy
Analogs of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7][8][9][10] The following sections will explore some of the key mechanisms of action and provide a detailed protocol for assessing the cytotoxic activity of these compounds.
Mechanism of Action: Disrupting the Pillars of Cancer Proliferation
A prominent mechanism of action for several this compound analogs is the inhibition of tubulin polymerization.[11][12][13] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[13][14] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[11][13][15]
Below is a diagram illustrating the disruption of microtubule dynamics by tubulin inhibitors.
Caption: Disruption of microtubule dynamics by tubulin inhibitors.
Another compelling anticancer mechanism exhibited by this class of compounds is the inhibition of histone deacetylases (HDACs).[16][17][18][19] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[20] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[18][19] By inhibiting HDACs, this compound analogs can restore the expression of these critical genes, leading to cell cycle arrest, differentiation, and apoptosis.[16][20]
The following diagram illustrates the mechanism of HDAC inhibition.
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.
Quantitative Structure-Activity Relationship (QSAR) for Anticancer Activity
QSAR studies have been instrumental in optimizing the anticancer potency of this compound analogs.[7][8][10][21] These studies have revealed that the nature and position of substituents on both the aniline and phenylsulfonyl rings significantly influence their cytotoxic effects.
Table 1: Anticancer Activity of Selected this compound Analogs
| Compound ID | R1 (Aniline Ring) | R2 (Phenylsulfonyl Ring) | Cell Line | IC50/GI50 (µM) | Reference |
| 1 | H | H | Various | >50 | [21] |
| 2 | 4-Cl | H | MCF-7 | 34.51 | [9] |
| 3 | H | 4-CF3 | HepG2 | 16.38 | [9] |
| 4 | H | 3,5-diCF3 | MOLT-3 | 5.07 | [9] |
| 8f | N-hydroxy-3-phenyl-acrylamide | Quinoline | HCT116 | 0.08 | [16] |
Note: This table presents a selection of data for illustrative purposes. Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[1][22][23] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[22]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for the MTT Assay to determine cytotoxicity.
Anti-inflammatory Activity: Quelling the Fires of Inflammation
The this compound scaffold has also been a fertile ground for the discovery of potent anti-inflammatory agents.[24][25][26] These compounds have shown efficacy in various models of inflammation, primarily through the inhibition of key enzymes involved in the inflammatory cascade.
Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes
A primary mechanism underlying the anti-inflammatory effects of these analogs is the inhibition of cyclooxygenase (COX) enzymes.[27][28][29][30] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[29][31] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation.[28] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[27]
The diagram below illustrates the role of COX enzymes in inflammation and their inhibition.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of meta-carbonyl phenols and anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, screening and quantitative structure-activity relationship (QSAR) studies of some glutamine analogues for possible anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity and quantitative-structure activity relationship (QSAR) studies of a series of antioxidant/anti-inflammatory aryl-acetic and hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a novel class of tubulin inhibitors with promising anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 14. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides as potent anticancer agents inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. HDAC Inhibitors: Innovative Strategies for Their Design and Applications [mdpi.com]
- 19. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. atcc.org [atcc.org]
- 24. benchchem.com [benchchem.com]
- 25. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. osti.gov [osti.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-alkyl-2-(phenylsulfonyl)anilines
Introduction
The N-alkyl-2-(phenylsulfonyl)aniline scaffold is a significant structural motif in the fields of medicinal chemistry and materials science. As a diaryl sulfone derivative, this framework is integral to the development of novel therapeutic agents, leveraging the sulfone group's ability to act as a rigid and metabolically stable hydrogen bond acceptor. The N-alkyl aniline portion, ubiquitous in pharmaceuticals, provides a crucial handle for modulating physicochemical properties such as solubility, lipophilicity, and target engagement. The synthesis of these molecules, therefore, is of paramount importance for drug discovery pipelines and the creation of advanced organic materials.
This guide provides a comprehensive overview of the primary synthetic strategies for accessing N-alkyl-2-(phenylsulfonyl)anilines. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental design. A detailed, step-by-step protocol for a robust and widely applicable synthetic method is provided, alongside data visualization to facilitate understanding and implementation.
Mechanistic Overview and Synthetic Strategies
The construction of the C(aryl)-N bond is the key transformation in the synthesis of N-alkyl-2-(phenylsulfonyl)anilines. The choice of synthetic strategy is primarily dictated by the availability of starting materials, functional group tolerance, and desired scale. The three most prevalent and effective methods are Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig Amination, and Copper-catalyzed N-Arylation.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is often the most direct and atom-economical approach for this specific target class. The foundational principle of this reaction is the activation of an aromatic ring towards nucleophilic attack by the presence of a strong electron-withdrawing group (EWG).[1][2] In the context of 2-halophenyl phenyl sulfones, the phenylsulfonyl group acts as a powerful EWG, significantly lowering the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic activation facilitates the attack of a nucleophile, such as an alkylamine.
The reaction proceeds via a two-step addition-elimination mechanism.[1][3] First, the alkylamine attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the sulfonyl group, stabilizing the intermediate. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product. Fluoride is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and enhances the carbon's electrophilicity.[1]
Caption: SNAr mechanism for the synthesis of N-alkyl-2-(phenylsulfonyl)anilines.
Strategy 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][5][6] This method is particularly valuable when the SNAr reaction is sluggish or incompatible with other functional groups on the substrates. The reaction couples an amine with an aryl halide or triflate.[4]
The catalytic cycle generally involves three key steps:[4][6][7]
-
Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond of the 2-halophenyl phenyl sulfone, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The alkylamine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex.
-
Reductive Elimination: The desired N-alkyl-2-(phenylsulfonyl)aniline is formed by reductive elimination from the palladium amide complex, regenerating the Pd(0) catalyst.
The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[6][8] Bulky, electron-rich ligands developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos) are often highly effective.[6][8]
Strategy 3: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The copper-catalyzed N-arylation, or Ullmann condensation, represents a classical method for C-N bond formation. While often requiring higher temperatures than palladium-catalyzed methods, modern advancements have introduced milder conditions.[9][10][11] The reaction typically involves a Cu(I) salt (e.g., CuI) as the catalyst, often in the presence of a ligand such as a 1,2-diamine or phenanthroline, and a base.[9][10]
The precise mechanism can be complex and is still a subject of study, but a plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-N bond.[10] This method can be advantageous due to the lower cost of copper compared to palladium.
Comparison of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Copper-Catalyzed N-Arylation |
| Catalyst | None required | Palladium precursor (e.g., Pd₂(dba)₃) + Phosphine Ligand | Copper salt (e.g., CuI) ± Ligand |
| Key Reagent | Activated Aryl Halide (e.g., 2-F/Cl-ArSO₂Ph) | Aryl Halide or Triflate | Aryl Halide (typically I or Br) |
| Base | Moderate inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Inorganic base (e.g., K₂CO₃, NaOH) |
| Solvent | Polar aprotic (DMSO, DMF, NMP) | Aprotic (Toluene, Dioxane) | Polar aprotic (DMSO, DMF) or Glycols |
| Temperature | 50 - 150 °C | 80 - 110 °C | 100 - 200 °C (classical), lower with modern ligands |
| Advantages | Atom economical, no transition metal, simple setup | Broad substrate scope, high functional group tolerance | Low catalyst cost |
| Limitations | Requires strongly activated aryl halide | Catalyst/ligand cost, sensitivity to air/moisture | Higher temperatures, sometimes limited scope |
Detailed Experimental Protocol: Synthesis of N-methyl-2-(phenylsulfonyl)aniline via SNAr
This protocol describes a reliable and scalable procedure for the synthesis of N-methyl-2-(phenylsulfonyl)aniline from 2-fluorophenyl phenyl sulfone and methylamine using the SNAr methodology.
Principle
The potent electron-withdrawing sulfonyl group at the C2 position of 2-fluorophenyl phenyl sulfone activates the C-F bond for nucleophilic attack by methylamine. The reaction is conducted in a polar aprotic solvent with a mild inorganic base to neutralize the HF generated in situ.
Materials and Equipment
-
Chemicals:
-
2-Fluorophenyl phenyl sulfone (1.0 equiv)
-
Methylamine solution (40 wt. % in H₂O, or ~2M in THF/MeOH, 1.5 - 2.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexane, reagent grade
-
Saturated aqueous sodium chloride (Brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser with nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Procedure
Caption: General workflow for the SNAr synthesis of N-alkyl-2-(phenylsulfonyl)anilines.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-fluorophenyl phenyl sulfone (e.g., 2.36 g, 10 mmol, 1.0 equiv) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv).
-
Expertise Note: Anhydrous conditions are recommended to prevent side reactions, although the use of aqueous methylamine is often tolerated. K₂CO₃ acts as both a base and a mild desiccant.
-
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, e.g., 20 mL) to the flask via syringe. Stir the suspension for 5-10 minutes.
-
Expertise Note: DMSO is an excellent solvent for SNAr reactions as its high polarity stabilizes the charged Meisenheimer complex, accelerating the reaction.[3]
-
-
Nucleophile Addition: Slowly add the methylamine solution (e.g., 2.0 M in THF, 7.5 mL, 15 mmol, 1.5 equiv) to the stirring suspension at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C using a heating mantle. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent) until the starting aryl fluoride is consumed (typically 4-12 hours).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing water (approx. 100 mL). Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Trustworthiness Note: The initial quench into water precipitates the product and dissolves the inorganic salts, facilitating a clean extraction.
-
-
Washing and Drying: Combine the organic extracts and wash them with water (2 x 50 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc) to isolate the pure N-methyl-2-(phenylsulfonyl)aniline.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The product is typically a white to off-white solid.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
The Versatile Scaffold: Harnessing 2-(Phenylsulfonyl)aniline in Modern Pharmaceutical Development
Introduction: Unveiling the Potential of a Privileged Structure
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. 2-(Phenylsulfonyl)aniline, a diaryl sulfone, has emerged as a scaffold of significant interest. Its unique three-dimensional arrangement, electronic properties, and synthetic tractability offer a fertile ground for the development of novel therapeutics across a spectrum of diseases. The sulfonyl group, a potent hydrogen bond acceptor, and the aniline moiety, a versatile synthetic handle, provide the necessary pharmacophoric features and points for diversification.[1] This guide provides an in-depth exploration of this compound as a building block, offering detailed application notes and robust protocols for its synthesis and functionalization, aimed at researchers, scientists, and drug development professionals.
Core Applications in Drug Discovery: Beyond a Simple Linker
The this compound core is not merely a passive linker but an active contributor to the biological activity of the molecules in which it is embedded. Its applications span multiple therapeutic areas, with a notable presence in the development of anti-inflammatory and anticancer agents.
Anti-inflammatory Agents: Targeting the Cyclooxygenase (COX) Pathway
A significant body of research highlights the utility of the diaryl sulfone motif, a core component of this compound, in the design of selective cyclooxygenase-2 (COX-2) inhibitors. The diaryl sulfone structure is a key feature in several approved non-steroidal anti-inflammatory drugs (NSAIDs). By derivatizing the this compound scaffold, researchers can fine-tune the selectivity and potency of these inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Anticancer Therapeutics: A Scaffold for Kinase Inhibition and Beyond
The diaryl sulfone moiety is also a recognized pharmacophore in a variety of anticancer agents.[2][3] Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4] The ability to functionalize both the aniline and the phenylsulfonyl rings allows for the exploration of extensive structure-activity relationships (SAR) to optimize kinase inhibitory activity and selectivity. Furthermore, novel derivatives have been investigated for their ability to induce apoptosis and arrest the cell cycle in cancer cell lines.[5][6]
The following workflow illustrates the general process of utilizing the this compound scaffold in a drug discovery program.
Caption: Drug discovery workflow using the this compound scaffold.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of the this compound scaffold. These protocols are based on established synthetic transformations of anilines and diaryl sulfones.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of diaryl sulfones via the reaction of an aryl sulfonyl chloride with an aniline in the presence of a base.
Materials:
-
2-Aminothiophenol
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 2-aminothiophenol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq.) dropwise.
-
Addition of Sulfonyl Chloride: To the stirred solution, add a solution of benzenesulfonyl chloride (1.1 eq.) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. The use of an inert atmosphere prevents the oxidation of the thiophenol starting material.
Protocol 2: N-Alkylation of this compound
This protocol details a standard procedure for the N-alkylation of anilines using an alkyl halide and a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile or DMF.
-
Addition of Alkyl Halide: Add the alkyl halide (1.1 eq.) to the suspension and heat the mixture to 80 °C.
-
Reaction: Stir the reaction mixture at 80 °C and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Add water to the filtrate and extract the product with ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality: Potassium carbonate is a mild base suitable for the deprotonation of the aniline nitrogen, facilitating its nucleophilic attack on the alkyl halide. Acetonitrile and DMF are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.
Protocol 3: N-Acylation of this compound
This protocol describes the N-acylation of an aniline using an acyl chloride in the presence of a base.[7][8]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and pyridine (1.2 eq.) in DCM at 0 °C.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Work-up: Wash the reaction mixture with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Causality: The base (pyridine or triethylamine) scavenges the HCl produced during the reaction. The acylation increases the steric bulk around the nitrogen and can be used as a protecting group strategy or to introduce a key pharmacophoric element.
Protocol 4: Electrophilic Aromatic Substitution - Halogenation
This protocol outlines a method for the regioselective halogenation of an activated aniline derivative.[9][10]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN)
-
Water
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in acetonitrile.
-
Addition of Halogenating Agent: Add N-bromosuccinimide or N-chlorosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality: The aniline group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The phenylsulfonyl group is a deactivating, meta-directing group. The regioselectivity of the halogenation will be influenced by the combined directing effects of these two groups and steric hindrance.
The following diagram illustrates the key functionalization points on the this compound scaffold.
Caption: Key sites for functionalization on the this compound scaffold.
Quantitative Data and Structure-Activity Relationships (SAR)
The development of potent and selective drug candidates relies on a thorough understanding of the structure-activity relationships. For this compound derivatives, SAR studies have provided valuable insights into the structural requirements for biological activity.
Table 1: Anticancer Activity of Novel Diaryl Sulfone Derivatives
| Compound ID | R¹ | R² | Cell Line | GI₅₀ (µM)[1] |
| 3 | H | H | HCT-116 (Colon) | >100 |
| 3a | 4-Cl | H | HCT-116 (Colon) | 17.37% GI |
| 3b | 4-F | H | BT-549 (Breast) | 17.64% GI |
GI% refers to the percentage of growth inhibition at a single concentration.
Table 2: N-Alkylated this compound Derivatives
| Entry | Alkyl Halide | Base | Solvent | Yield (%)[11] |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 78 |
| 2 | Ethyl Iodide | Cs₂CO₃ | Acetonitrile | 65 |
| 3 | Propyl Bromide | NaH | THF | 72 |
Conclusion: A Scaffold with Enduring Promise
This compound has proven to be a valuable and versatile building block in the design and synthesis of novel pharmaceutical agents. Its inherent structural and electronic features, combined with its amenability to a wide range of chemical modifications, have enabled the development of potent anti-inflammatory and anticancer compounds. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers seeking to exploit the full potential of this privileged scaffold in their drug discovery endeavors. As our understanding of disease biology deepens, the strategic application of such versatile molecular frameworks will undoubtedly continue to be a driving force in the development of the next generation of medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of (E)-styrylbenzylsulfones as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of heteroaryl styryl sulfone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides as potent anticancer agents inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 8. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 9. BJOC - Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides [beilstein-journals.org]
- 10. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
The Versatile Role of 2-(Phenylsulfonyl)aniline in the Synthesis of Advanced Colorants: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the application of 2-(phenylsulfonyl)aniline in the synthesis of high-performance dyes and pigments. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a blend of foundational chemical principles, field-proven insights, and detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible results.
Introduction: The Structural Significance of this compound
This compound, with the CAS Number 4273-98-7, is a pivotal aromatic amine intermediate in the world of synthetic colorants.[1] Its unique molecular architecture, featuring a primary amine group (-NH₂) ortho to a robust phenylsulfonyl (-SO₂-C₆H₅) moiety, makes it a highly valuable precursor for a range of dyes and pigments.[1][2] The electron-withdrawing nature of the phenylsulfonyl group significantly influences the electronic properties of the entire molecule. This, in turn, impacts the color, stability, and fastness properties of the final colorant. The sulfonyl group can enhance the solubility of the resulting dye and improve its binding affinity to various substrates, leading to superior light and wash fastness, which are highly desirable characteristics in textiles and coatings.[1]
The primary application of this compound in colorant synthesis is as a diazo component in azo coupling reactions. This two-step process is the cornerstone of azo dye chemistry, which accounts for a significant portion of all commercial dyes.
Core Chemistry: The Azo Coupling Reaction
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: Diazotization and Azo Coupling.
-
Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is critically temperature-dependent and must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[3]
-
Azo Coupling: The resulting diazonium salt, which is a potent electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, anilines, and pyrazolones. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye. The specific structure of the coupling component is a primary determinant of the final dye's hue.
The overall workflow for this process can be visualized as follows:
Caption: General workflow for azo dye synthesis.
Application Notes & Protocols: Synthesis of Acid Dyes
This compound is a key precursor for several commercially important acid dyes. These are water-soluble, anionic dyes that are applied to nitrogenous fibers such as wool, silk, and nylon from an acidic dyebath.
Detailed Protocol: Synthesis of C.I. Acid Yellow 246
Acid Yellow 246 is a monoazo acid dye synthesized via the diazotization of this compound and its subsequent coupling with 2-phenylindole-5-sulfonic acid.[4]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity |
| This compound | 233.29 | ≥98% |
| 2-Phenylindole-5-sulfonic acid | 289.32 | ≥98% |
| Sodium Nitrite (NaNO₂) | 69.00 | ≥99% |
| Hydrochloric Acid (HCl), concentrated | 36.46 | 37% |
| Sodium Hydroxide (NaOH) | 40.00 | ≥98% |
| Sodium Chloride (NaCl) | 58.44 | ACS |
| Ethanol | 46.07 | 95% |
| Distilled Water | 18.02 | - |
Experimental Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, create a suspension of one molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool this suspension to 0-5 °C using an ice-salt bath, with continuous stirring to maintain a fine slurry.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 30 minutes. Causality Note: A slow, dropwise addition is crucial to maintain the low temperature and prevent a buildup of nitrous acid, which can lead to side reactions and decomposition of the diazonium salt. The temperature must be rigorously maintained between 0-5 °C.[3]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization reaction goes to completion.[4] The absence of nitrous acid can be confirmed using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Caption: Workflow for the diazotization of this compound.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve one molar equivalent of the coupling component, 2-phenylindole-5-sulfonic acid, in an aqueous solution of sodium hydroxide. Causality Note: Dissolving the sulfonic acid in a basic solution deprotonates the sulfonic acid and hydroxyl groups, making the indole ring more electron-rich and thus more reactive towards the electrophilic diazonium salt.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and monitor the pH. Adjust the pH of the reaction mixture to a weakly acidic or neutral range by adding a sodium hydroxide solution as needed.
-
Continue to stir the reaction mixture at 0-5 °C for 2-4 hours. The completion of the coupling reaction is indicated by the disappearance of the diazonium salt (can be tested with a coupling agent like R-salt). The product, Acid Yellow 246, will precipitate from the solution.[3]
Part C: Isolation and Purification
-
Isolate the crude Acid Yellow 246 precipitate by vacuum filtration.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove inorganic byproducts.
-
For high-purity material required for research applications, recrystallization is recommended. A suitable solvent system is a mixture of water and a miscible organic solvent like ethanol.
-
Recrystallization Protocol:
-
Dissolve the crude dye in a minimum amount of hot water.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add ethanol to the hot aqueous solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.[4]
-
Application Example: Synthesis of C.I. Acid Red 42
This compound is also the diazo component for the synthesis of C.I. Acid Red 42. In this synthesis, the diazotized this compound is coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (also known as Gamma Acid) under acidic conditions.[1] The resulting dye has a blueish-red hue.
Application in Pigment Synthesis: A Prospective Outlook
While this compound is well-documented as an intermediate for soluble dyes, its application in the synthesis of insoluble pigments is less specifically reported in readily available literature. However, the fundamental chemistry of azo coupling is the basis for a vast number of azo pigments.[5]
General Principles of Azo Pigment Synthesis:
Azo pigments are synthesized using the same diazotization and coupling reactions. The key difference lies in the choice of coupling component and the post-synthesis processing.
-
Insolubility by Design: The coupling components are chosen such that the final azo molecule is insoluble in water and common solvents. This often involves using coupling components without solubilizing groups like sulfonic acids, or by forming insoluble metal salts (lakes) of dyes that do contain acid groups.
-
Physical Form: Unlike dyes, the performance of a pigment is critically dependent on its physical properties, such as crystal structure, particle size, and particle size distribution. These are controlled during the precipitation and subsequent finishing steps.
-
Laking: For some pigments, a soluble azo dye containing an acid group (like a sulfonic acid) is synthesized first. This dye is then precipitated by adding a salt of a divalent or trivalent metal, such as calcium, barium, or aluminum, to form an insoluble "lake" pigment.[6]
Given that this compound can be readily diazotized, it is chemically plausible that it could serve as a diazo component for azo pigments. This would involve coupling its diazonium salt with suitable insoluble coupling components, such as Naphthol AS derivatives or acetoacetarylides, which are common in the pigment industry. Further research and patent literature exploration would be necessary to identify specific examples and establish detailed protocols for such applications.
Conclusion
This compound is a versatile and valuable intermediate in the synthesis of colorants. Its unique structure, featuring both a reactive amine and a performance-enhancing phenylsulfonyl group, allows for the creation of high-performance acid dyes with excellent fastness properties. The detailed protocol for the synthesis of Acid Yellow 246 serves as a practical example of its application. While its direct use in pigment synthesis is not as clearly documented, the underlying principles of azo chemistry suggest a strong potential for its application in this area as well, marking it as a compound of continued interest for researchers and scientists in the field of color and materials science.
References
- 1. Acid Yellow 61 | 12217-38-8 [chemicalbook.com]
- 2. China Biggest Acid Yellow 61 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. nbinno.com [nbinno.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. researchgate.net [researchgate.net]
- 6. Pigment Yellow 61 [dyestuffintermediates.com]
Application Notes and Protocols: The Use of 2-(Phenylsulfonyl)aniline in the Preparation of Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
These application notes provide a comprehensive technical guide on the utilization of 2-(phenylsulfonyl)aniline as a monomer for the synthesis of specialty polyanilines. The introduction of the bulky, electron-withdrawing phenylsulfonyl group at the ortho position of the aniline monomer imparts unique properties to the resulting polymer, including enhanced thermal stability, modified solubility, and distinct optoelectronic characteristics. This document details the chemical oxidative polymerization protocol for synthesizing poly(this compound), outlines comprehensive characterization techniques, and discusses the potential applications of this functional polymer in advanced materials science.
Introduction: Rationale for Ortho-Functionalization with a Phenylsulfonyl Group
Polyaniline (PANI) is a well-established conducting polymer renowned for its straightforward synthesis, environmental stability, and tunable conductivity.[1] However, pristine PANI suffers from poor solubility in common organic solvents, which limits its processability and broad application.[2] The functionalization of the aniline monomer is a key strategy to overcome these limitations and to introduce novel properties.
The incorporation of a phenylsulfonyl group at the ortho-position of the aniline ring is a deliberate design choice aimed at achieving a unique balance of properties:
-
Steric Influence: The bulky phenylsulfonyl group is expected to influence the polymerization process and the final polymer conformation. This steric hindrance can affect the planarity of the polymer backbone, which in turn modulates the electronic conjugation and, consequently, the electrical and optical properties.[3]
-
Electronic Effects: The electron-withdrawing nature of the sulfonyl group can alter the electron density of the polymer backbone, influencing its oxidation potential and the stability of the doped, conducting state.
-
Enhanced Solubility: The presence of the polar sulfonyl group and the disruption of interchain packing due to the bulky substituent can lead to improved solubility in organic solvents compared to unsubstituted PANI.[4]
-
Thermal Stability: The rigid aromatic structure of the phenylsulfonyl group is anticipated to enhance the thermal stability of the resulting polymer.[5]
This guide provides the necessary protocols to synthesize and characterize poly(this compound) and explore its potential as a specialty polymer for various applications.
Synthesis of Poly(this compound): A Detailed Protocol
The following protocol describes the chemical oxidative polymerization of this compound to yield poly(this compound).
Materials and Reagents
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M (dopant)
-
Ammonium hydroxide (NH₄OH), 1 M (for de-doping)
-
Methanol
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Experimental Workflow: Chemical Oxidative Polymerization
The following diagram outlines the key steps in the synthesis and purification of poly(this compound).
Caption: Experimental workflow for the synthesis of poly(this compound).
Step-by-Step Polymerization Protocol
-
Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve a specific amount of this compound in 1 M HCl. The concentration of the monomer should be carefully chosen (e.g., 0.1 M). Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate (APS) in 1 M HCl. The volume of the solvent should be sufficient to fully dissolve the oxidant. Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the chilled APS solution dropwise to the stirred monomer solution over a period of 1-2 hours. Maintain the reaction temperature between 0 and 5 °C. A color change to dark green or black indicates the formation of the polymer.
-
Reaction Aging: After the complete addition of the oxidant, allow the reaction to continue with stirring for an additional 4-6 hours at 0-5 °C. Then, let the reaction mixture age for 24 hours at a temperature below 5 °C to ensure complete polymerization.
-
Purification:
-
Filter the polymer precipitate using a Buchner funnel.
-
Wash the precipitate extensively with deionized water until the filtrate becomes colorless and the pH is neutral. This step removes unreacted monomer, oxidant, and oligomers.
-
Subsequently, wash the polymer with methanol to remove any remaining impurities.
-
-
De-doping (Conversion to Emeraldine Base):
-
Suspend the washed polymer in a 1 M ammonium hydroxide solution and stir for 12-24 hours. This process converts the polymer from its conducting emeraldine salt form to the non-conducting emeraldine base form.
-
Filter the de-doped polymer and wash it with deionized water until the filtrate is neutral.
-
Finally, wash with methanol to facilitate drying.
-
-
Drying: Dry the purified poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.
Proposed Mechanism of Oxidative Polymerization
The oxidative polymerization of this compound is believed to proceed through a mechanism involving the formation of radical cations, followed by their coupling. The bulky ortho-substituent likely favors head-to-tail coupling.
Caption: Proposed mechanism for the oxidative polymerization of this compound.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups and confirm the polymer structure. Key expected peaks include those for N-H stretching, C=C stretching of quinoid and benzenoid rings, and S=O stretching of the sulfonyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer. Due to potential solubility issues, deuterated solvents like DMSO-d₆ or NMP-d₇ may be required.
-
UV-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions in the polymer. The absorption bands provide information about the extent of π-conjugation and the oxidation state of the polymer.
Thermal and Electrical Properties
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer films. The conductivity can be measured for both the doped (emeraldine salt) and undoped (emeraldine base) forms.
Morphological and Structural Analysis
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer powder or films.
-
X-ray Diffraction (XRD): To assess the crystallinity of the polymer.
Properties of Poly(this compound)
The introduction of the phenylsulfonyl group significantly impacts the properties of the resulting polymer.
| Property | Expected Characteristics of Poly(this compound) |
| Solubility | Improved solubility in polar aprotic solvents such as NMP, DMSO, and DMF compared to unsubstituted polyaniline.[4] This is attributed to the polar sulfonyl group and steric hindrance preventing dense chain packing. |
| Thermal Stability | Enhanced thermal stability with a higher decomposition temperature compared to polyaniline. The rigid phenylsulfonyl groups contribute to the thermal robustness of the polymer backbone.[5] |
| Electrical Conductivity | The electrical conductivity is expected to be lower than that of unsubstituted polyaniline due to the steric hindrance from the bulky ortho-substituent, which can disrupt the planarity of the polymer chain and reduce π-conjugation.[3] The conductivity can be tuned by doping with protonic acids. |
| Film-Forming Ability | The improved solubility allows for the formation of uniform thin films via solution casting or spin coating techniques, which is crucial for device fabrication.[6] |
Potential Applications
The unique combination of properties of poly(this compound) makes it a promising candidate for various specialty applications:
-
Gas Sensors: The modified electronic properties and potentially porous morphology could be leveraged for the selective detection of various gases. The functional groups can provide specific interaction sites for analytes.[7]
-
Anti-corrosion Coatings: The enhanced solubility allows for the formation of protective coatings on metal surfaces.
-
Flexible Electronics: The processability into thin films makes it suitable for applications in flexible electronic devices where high conductivity is not the primary requirement.[8]
-
Drug Delivery Matrices: The functional groups and modified solubility profile could be explored for the controlled release of therapeutic agents.
Conclusion
The synthesis of poly(this compound) via chemical oxidative polymerization offers a pathway to a specialty polymer with a unique set of properties. The ortho-phenylsulfonyl group imparts enhanced thermal stability and solubility, albeit with a potential reduction in electrical conductivity compared to pristine polyaniline. The detailed protocols and characterization techniques provided in these application notes are intended to equip researchers with the necessary tools to explore the potential of this functional polymer in a range of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl Substituent Effects on the Conductivity of Polyaniline | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of N-Phenylsulfonamide Derivatives
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental procedure for the synthesis of N-phenylsulfonamide derivatives. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2][3] The protocols and insights presented herein are grounded in established chemical principles and aim to equip researchers with the knowledge to confidently and successfully synthesize these valuable molecules.
Introduction: The Significance of N-Phenylsulfonamides in Drug Discovery
The sulfonamide functional group is a cornerstone in modern pharmacology, present in a multitude of clinically approved drugs.[3] N-phenylsulfonamide derivatives, specifically, offer a versatile scaffold that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties. The ability to systematically alter the substituents on both the phenyl ring and the sulfonyl group allows for the fine-tuning of a compound's activity against a specific biological target. This has led to the development of N-phenylsulfonamide-based inhibitors for various enzymes, including carbonic anhydrases and cholinesterases.[3][4][5]
The synthetic accessibility of this class of compounds, primarily through the robust reaction of anilines with sulfonyl chlorides, further enhances their appeal in drug discovery pipelines.[6][7] This guide will focus on this classical and widely employed synthetic route, providing a detailed protocol, troubleshooting advice, and characterization guidelines.
General Synthetic Workflow
The synthesis of N-phenylsulfonamide derivatives typically follows a straightforward pathway involving the coupling of a substituted aniline with a substituted sulfonyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The overall workflow can be visualized as follows:
Figure 1. General workflow for the synthesis of N-phenylsulfonamide derivatives.
Detailed Experimental Protocol
This protocol outlines a general and reliable method for the synthesis of N-phenylsulfonamide derivatives. It is important to note that reaction times, temperatures, and purification methods may need to be optimized for specific substrates.
Materials and Reagents
-
Substituted aniline (1.0 equivalent)
-
Substituted sulfonyl chloride (1.0-1.2 equivalents)
-
Anhydrous pyridine or triethylamine (2-3 equivalents)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
-
Silica gel for column chromatography (if necessary)
Reaction Setup and Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substituted aniline (1.0 eq.) and dissolve it in anhydrous dichloromethane (approximately 10-20 mL per gram of aniline).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Base Addition: Slowly add anhydrous pyridine or triethylamine (2-3 eq.) to the stirred solution. The choice of base is important; pyridine can also act as a catalyst, while triethylamine is a non-nucleophilic base.[7]
-
Sulfonyl Chloride Addition: Dissolve the substituted sulfonyl chloride (1.0-1.2 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-30 minutes. The slow addition helps to maintain the low temperature and prevent the formation of disulfonylated byproducts.[8]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-6 hours).[7][8]
Work-up Procedure
-
Quenching: Once the reaction is complete, quench the reaction by adding 1 M HCl solution to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and add more dichloromethane if necessary. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. The aqueous washes remove the pyridinium hydrochloride salt and any unreacted sulfonyl chloride (which hydrolyzes to the sulfonic acid).
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude N-phenylsulfonamide derivative can be purified by one of the following methods:
-
Recrystallization: This is the preferred method if the product is a solid. Common solvent systems include ethanol, or a mixture of ethyl acetate and hexanes.[9]
-
Column Chromatography: If the product is an oil or if recrystallization fails to yield a pure product, purification by flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a common eluent system.
Quantitative Data Summary
The yields of N-phenylsulfonamide synthesis are generally good to excellent, depending on the electronic and steric properties of the aniline and sulfonyl chloride.
| Aniline Derivative | Sulfonyl Chloride Derivative | Base | Solvent | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | ~100 | [7] |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | ~100 | [7] |
| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | ~100 | [7] |
| Aniline | Benzenesulfonyl chloride | Triethylamine | DCM | 85 | [7] |
| Aniline | 4-(acetylamino)benzenesulfonyl chloride | - | - | 65 | [10] |
| Various anilines | Various sulfonyl chlorides | - | - | 69-95 | [4] |
Characterization of N-Phenylsulfonamide Derivatives
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The proton on the sulfonamide nitrogen typically appears as a broad singlet in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Characteristic strong absorptions for the S=O stretching vibrations of the sulfonyl group are observed in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Troubleshooting and Key Considerations
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | - Inactive sulfonyl chloride (hydrolyzed).- Steric hindrance.- Low reaction temperature. | - Use fresh or properly stored sulfonyl chloride.- Increase reaction time and/or temperature.- Consider a more reactive sulfonylating agent. |
| Formation of Multiple Products | - Disulfonylation of the aniline.- Hydrolysis of the sulfonyl chloride.- Ring sulfonation of electron-rich anilines. | - Use a 1:1 stoichiometry of aniline to sulfonyl chloride.- Add the sulfonyl chloride slowly at low temperature.- Ensure anhydrous reaction conditions.[8]- Protect the aromatic ring if necessary. |
| Difficult Purification | - Product and starting material have similar polarity.- Presence of sulfonic acid byproduct. | - Optimize the chromatographic eluent system.- Ensure thorough aqueous work-up to remove acidic impurities. |
Safety Precautions
-
Sulfonyl chlorides are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine and dichloromethane are toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Chlorosulfonic acid, sometimes used to prepare sulfonyl chlorides, is extremely hazardous and reacts violently with water.[1] Extreme caution should be exercised when handling this reagent.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. cbijournal.com [cbijournal.com]
- 8. benchchem.com [benchchem.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response [mdpi.com]
Application of 2-(Phenylsulfonyl)aniline in Agrochemical Synthesis: A Technical Guide for Researchers
Introduction: The Strategic Importance of the Sulfonylaniline Scaffold in Modern Agrochemicals
In the landscape of modern crop protection, the quest for novel, effective, and environmentally benign agrochemicals is a perpetual endeavor. Within the vast chemical space explored by researchers, the 2-(phenylsulfonyl)aniline scaffold has emerged as a cornerstone intermediate, particularly in the synthesis of high-potency herbicides and fungicides. Its intrinsic structural features—a reactive aniline moiety coupled with a chemically stable phenylsulfonyl group—provide a versatile platform for the construction of complex bioactive molecules. This technical guide offers an in-depth exploration of the applications of this compound in agrochemical synthesis, providing detailed protocols, mechanistic insights, and a discussion of the structure-activity relationships that govern the efficacy of its derivatives.
The primary agrochemical significance of this compound lies in its role as a precursor to a range of sulfonamide derivatives. These compounds have been extensively developed as inhibitors of crucial biological pathways in weeds and pathogenic fungi. Notably, they are key building blocks for acetolactate synthase (ALS) inhibiting herbicides, a class of compounds renowned for their low application rates and high efficacy[1][2][3]. Furthermore, the phenylsulfonyl moiety can be tailored to develop fungicides that exhibit potent activity against a spectrum of plant pathogens[4][5][6][7]. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage the potential of this compound in their agrochemical discovery programs.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a critical first step in the development of its agrochemical derivatives. Several synthetic routes have been established, each with its own set of advantages and considerations. The choice of a particular method often depends on the availability of starting materials, scalability, and desired purity. Here, we detail two common and reliable approaches: the Ullmann condensation and a route involving the oxidation of 2-aminodiphenyl sulfide.
Protocol 1: Synthesis of this compound via Ullmann Condensation and Oxidation
This two-step protocol first involves the synthesis of the precursor, 2-aminodiphenyl sulfide, via a copper-catalyzed Ullmann condensation, followed by its oxidation to the target sulfone.
Step 1: Synthesis of 2-Aminodiphenyl Sulfide
-
Reaction Principle: This step utilizes a copper-catalyzed cross-coupling reaction between an aryl halide (o-iodoaniline) and a thiol (thiophenol). The copper catalyst facilitates the formation of the C-S bond[8][9][10][11][12].
-
Materials:
-
o-Iodoaniline
-
Thiophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-iodoaniline (1.0 eq), thiophenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with toluene (3 x).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-aminodiphenyl sulfide.
-
Step 2: Oxidation to this compound
-
Reaction Principle: The sulfide is oxidized to the corresponding sulfone using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid. This reaction is generally clean and high-yielding[13].
-
Materials:
-
2-Aminodiphenyl sulfide
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
-
Procedure:
-
Dissolve 2-aminodiphenyl sulfide (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add hydrogen peroxide (30%, 2.5-3.0 eq) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker of ice water, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield this compound.
-
Protocol 2: Synthesis via Smiles Rearrangement
-
Reaction Principle: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In this context, a precursor molecule can be designed to undergo this rearrangement to form the 2-aminodiphenyl sulfone structure. This can be a powerful method for accessing sterically hindered anilines[14][15][16]. The synthesis of a suitable precursor is the initial step.
-
Note: The specific starting materials and conditions for a Smiles rearrangement can vary significantly and require careful design based on the desired substitution patterns. The general principle involves the formation of an ether or thioether linkage that can then rearrange.
Application in Herbicide Synthesis: Targeting Acetolactate Synthase (ALS)
Derivatives of this compound are prominent in the synthesis of herbicides that inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death[1][2][3]. Two major classes of ALS-inhibiting herbicides derived from sulfonylanilines are triazolopyrimidine sulfonamides and sulfonylureas.
Triazolopyrimidine Sulfonamide Herbicides
This class of herbicides is characterized by a triazolopyrimidine ring system linked to a phenylsulfonamide moiety. The synthesis involves the coupling of a substituted 2-aminobenzenesulfonamide with a reactive triazolopyrimidine derivative.
Workflow for Triazolopyrimidine Sulfonamide Synthesis
Caption: Synthesis of Triazolopyrimidine Sulfonamide Herbicides.
Protocol 3: Synthesis of a Triazolopyrimidine Sulfonamide Herbicide
-
Reaction Principle: This protocol describes the nucleophilic substitution reaction between this compound and a triazolopyrimidine sulfonyl chloride in the presence of a base to form the desired sulfonamide linkage[1][17][18].
-
Materials:
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or acetonitrile in a round-bottom flask.
-
Add pyridine or triethylamine (1.5-2.0 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 5,8-dimethoxy-[1][4][19]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the triazolopyrimidine sulfonamide herbicide.
-
| Compound ID | Target Weed | Herbicidal Activity (g ai/ha) | Reference |
| Compound 3d | Galium aparine, Chenopodium album | Excellent at 37.5 | [1] |
| Penoxsulam | Grass, sedge, and broadleaf weeds in rice | - | [2] |
Sulfonylurea Herbicides
Sulfonylureas represent another major class of ALS-inhibiting herbicides. Their synthesis typically involves the reaction of a sulfonamide with an isocyanate or a carbamate derivative[19][20][21][22].
Workflow for Sulfonylurea Herbicide Synthesis
Caption: General Synthesis of Sulfonylurea Herbicides.
Protocol 4: Synthesis of a Sulfonylurea Herbicide
-
Reaction Principle: This protocol outlines the addition of the sulfonamide nitrogen of this compound to the carbonyl group of a heterocyclic isocyanate, forming the characteristic sulfonylurea bridge.
-
Materials:
-
This compound
-
(4,6-Dimethoxypyrimidin-2-yl)isocyanate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable base
-
Anhydrous acetonitrile or Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DCM, add the heterocyclic isocyanate (1.05 eq).
-
Add a catalytic amount of DBU.
-
Stir the reaction mixture at room temperature for 2-8 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Application in Fungicide Synthesis
The sulfonamide scaffold derived from this compound is also a valuable pharmacophore in the development of fungicides. These compounds often exhibit broad-spectrum activity against various plant pathogenic fungi.
Protocol 5: Synthesis of a Phenylsulfonamide Fungicide
-
Reaction Principle: This protocol describes a general method for the acylation of the aniline nitrogen of this compound with an acyl chloride containing a fungicidal toxophore.
-
Materials:
-
This compound
-
A suitable acyl chloride (e.g., 2-chloronicotinoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the target fungicide.
-
| Compound Class | Target Fungus | Activity (EC₅₀ in mg/L) | Reference |
| 2-Acyloxyethylsulfonamides | Botrytis cinerea | 0.01 - 7.72 | [4][5] |
| 2-Aminocycloalkylsulfonamides | Botrytis cinerea | 1.99 - 3.17 | [7] |
| N-(2,4,5-trichlorophenyl)-2-Oxocycloalkylsulfonamides | Botrytis cinerea | 0.34 - 0.64 | [6][23] |
Conclusion
This compound is a versatile and highly valuable intermediate in the synthesis of modern agrochemicals. Its utility in constructing potent herbicides and fungicides underscores its importance in the field of crop protection. The protocols and workflows presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel, effective, and sustainable solutions for agriculture. The continued exploration of derivatives of this compound holds significant promise for the discovery of next-generation agrochemicals.
References
- 1. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 13. US2443255A - Derivatives of 2-aminc-diphenylsulfone - Google Patents [patents.google.com]
- 14. Visible-Light-Mediated Radical Truce–Smiles Rearrangement via Arylazo Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Smiles Rearrangement (Chapter 104) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. escholarship.org [escholarship.org]
- 17. WO2015003543A1 - Triazolopyrimidine sulfonamide compound and synthesis method and application thereof - Google Patents [patents.google.com]
- 18. CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof - Google Patents [patents.google.com]
- 19. US4062889A - Preparation of sulfonylureas - Google Patents [patents.google.com]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: One-Pot Synthesis of Anilines from Phenols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The conversion of phenols to anilines is a foundational transformation in organic synthesis, providing access to a critical class of intermediates for pharmaceuticals, agrochemicals, and materials science. Traditional multi-step approaches often suffer from harsh reaction conditions, limited substrate scope, and the generation of significant waste. This application note provides a detailed guide to contemporary one-pot methodologies for the direct synthesis of anilines from phenols. We will explore the mechanistic underpinnings, practical applications, and detailed experimental protocols for several key strategies, including palladium-catalyzed reductive amination, metal-free oxidative substitution, and intramolecular rearrangement pathways. The causality behind experimental choices is elucidated to empower researchers to optimize these transformations for their specific synthetic challenges.
Introduction: The Strategic Importance of Phenol-to-Aniline Conversion
Anilines are ubiquitous structural motifs in a vast array of functional molecules. Historically, their synthesis has relied heavily on the reduction of nitroarenes or the amination of aryl halides.[1][2][3] While effective, these methods often necessitate pre-functionalization of the aromatic ring, which can add steps and reduce overall efficiency. Phenols, on the other hand, are readily available and cost-effective feedstocks, often derivable from renewable resources like lignin, making their direct conversion to anilines a highly desirable and sustainable synthetic strategy.[3][4]
The direct one-pot conversion of a phenolic hydroxyl group to an amino group presents a significant synthetic challenge due to the poor leaving group ability of the hydroxyl moiety. However, recent advancements in catalysis and reaction design have led to the development of elegant solutions that bypass this hurdle. This guide will delve into the practical implementation of these cutting-edge methodologies.
Methodology I: Palladium-Catalyzed Reductive Amination with Hydrazine
A highly general and practical approach for the direct conversion of phenols to primary anilines utilizes a simple palladium on carbon (Pd/C) catalyst with hydrazine serving as both the amine and hydride source.[1][2][5][6] This method circumvents the need for gaseous ammonia and high-pressure hydrogen, offering significant operational advantages.[3][5][6]
Mechanistic Rationale
The reaction is proposed to proceed through a tandem reduction-condensation-aromatization-reduction sequence. A plausible mechanism involves the initial generation of a palladium hydride species from hydrazine or an added reductant.[5][6] This species reduces the phenol to a cyclohexanone or cyclohexenone intermediate.[1][5] The in situ generated ketone then condenses with hydrazine to form a stable hydrazone. Subsequent palladium-catalyzed dehydrogenation leads to a phenylhydrazine intermediate, which then undergoes reductive cleavage of the N-N bond to yield the desired primary aniline.[1]
Experimental Workflow: Pd/C-Catalyzed Amination
References
- 1. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium | Semantic Scholar [semanticscholar.org]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00595A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Phenylsulfonyl)aniline
Welcome to the technical support center for the synthesis of 2-(Phenylsulfonyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot issues, and ultimately improve the yield and purity of your target compound.
Troubleshooting Guide: Enhancing Yield and Purity
This section provides direct answers to specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low (<40%). What are the most probable causes and how can I address them?
Low yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials: Aniline is notoriously susceptible to air oxidation, which can produce colored impurities that interfere with the reaction.[1][2] Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which will not participate in the desired reaction.
-
Suboptimal Base Selection: The choice of base is critical. It serves to neutralize the HCl generated during the reaction, driving it to completion. An inappropriate base can lead to side reactions or incomplete conversion.
-
Recommendation: For the direct sulfonylation of aniline, pyridine is a classic choice as it acts as both a base and a nucleophilic catalyst. However, for hindered anilines or to minimize side products, a non-nucleophilic, sterically hindered base like 2,6-lutidine or a tertiary amine like triethylamine (Et3N) in an aprotic solvent (e.g., Dichloromethane - DCM) is often more effective. Inorganic bases like potassium carbonate (K2CO3) can also be used, particularly in polar aprotic solvents, but may lead to solubility issues.
-
-
Incorrect Reaction Temperature: The reaction is typically exothermic. Running the reaction at too high a temperature can promote the formation of byproducts, including the di-substituted N,N-bis(phenylsulfonyl)aniline. Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.
-
Recommendation: Start the reaction at 0 °C by adding the benzenesulfonyl chloride solution dropwise to the aniline solution to control the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Moisture Contamination: Water will readily react with benzenesulfonyl chloride, reducing the amount of reagent available for the desired reaction and decreasing the yield.
-
Recommendation: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: I'm observing a significant amount of a second, less polar spot on my TLC, which I suspect is the di-substituted byproduct. How can I minimize its formation?
The formation of N,N-bis(phenylsulfonyl)aniline is the most common side reaction. It occurs when the initially formed this compound is deprotonated and reacts with another molecule of benzenesulfonyl chloride.
Strategies to Minimize Di-substitution:
-
Control Stoichiometry: The most direct way to suppress this side reaction is to control the stoichiometry of the reactants.
-
Recommendation: Use a slight excess of aniline relative to benzenesulfonyl chloride (e.g., 1.1 to 1.2 equivalents of aniline). This ensures the sulfonyl chloride is consumed before it can react with the product.
-
-
Slow, Controlled Addition: Adding the sulfonylating agent too quickly can create localized areas of high concentration, promoting the second substitution.
-
Recommendation: Dissolve the benzenesulfonyl chloride in an anhydrous solvent and add it dropwise to the cooled (0 °C) solution of aniline and base over a prolonged period (e.g., 30-60 minutes) with vigorous stirring.
-
-
Choice of Solvent and Base: The reaction medium can influence the relative rates of the first and second sulfonylation.
-
Recommendation: Using pyridine as both the solvent and base can sometimes lead to higher levels of di-substitution. A common alternative is to use a less reactive solvent like DCM or THF with a stoichiometric amount of a base like triethylamine. This setup can provide better control.
-
Q3: The purification of my crude product is difficult. Recrystallization gives a poor recovery, and column chromatography is tedious. Are there better methods?
Purification can indeed be challenging due to the similar polarities of the product and potential side products.
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method to separate the desired mono-substituted product from the di-substituted byproduct and any unreacted benzenesulfonyl chloride.
-
Protocol:
-
After the reaction is complete, quench the mixture with water and extract with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess aniline.
-
Next, wash the organic layer with a dilute base (e.g., 1M NaOH or NaHCO3). The desired product, this compound, is weakly acidic and will be deprotonated to form a salt, which is soluble in the aqueous layer. The di-substituted byproduct, lacking an acidic N-H proton, will remain in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with 1M HCl until the product precipitates out.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
-
Optimized Recrystallization: If you proceed with recrystallization, solvent selection is key.
-
Recommendation: A mixed solvent system, such as ethanol/water or isopropanol/water, often provides the best results. Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until turbidity persists. Allow the solution to cool slowly to promote the formation of pure crystals.
-
Frequently Asked Questions (FAQs)
What are the primary synthesis routes for this compound?
There are several established methods, each with its own advantages:
-
Direct N-Sulfonylation of Aniline: This is the most common method, involving the reaction of aniline with benzenesulfonyl chloride in the presence of a base. It is straightforward and generally high-yielding if optimized.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves coupling an aryl halide (or triflate) with an amine.[3][4][5] For this synthesis, one could couple 2-bromoaniline or 2-iodoaniline with benzenesulfinic acid sodium salt, or couple aniline with phenylsulfonyl chloride.[3] This method offers excellent functional group tolerance but requires a palladium catalyst and specialized ligands, which can be costly.[5][6]
-
Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-N bonds, typically by coupling an aryl halide with an amine.[7][8] This method often requires high temperatures and polar aprotic solvents.[8] Modern improvements have made the conditions milder.[7][9]
-
Reduction of 2-Nitrophenyl Phenyl Sulfone: This involves the synthesis of the corresponding nitro compound followed by reduction of the nitro group to an amine. This is a robust, multi-step approach that can be advantageous if the starting materials are readily available.
How does the electronic nature of substituents on the aniline ring affect the reaction?
The electronic properties of the aniline starting material significantly impact its nucleophilicity and, consequently, the reaction rate.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) on the aniline ring increase the electron density on the nitrogen atom, making the aniline more nucleophilic and accelerating the reaction.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO2) or cyano (-CN) decrease the nucleophilicity of the amine, making the reaction much slower.[7] For these substrates, more forcing conditions (higher temperature, longer reaction times) or a more reactive coupling strategy like the Buchwald-Hartwig amination may be necessary.[3]
Can I use a photocatalytic method for this synthesis?
Yes, recent advancements in organic synthesis have demonstrated that visible-light photoredox catalysis can be used for the sulfonylation of anilines.[10][11][12][13][14][15][16] These methods often use sulfinate salts as the sulfonyl source and an iridium or ruthenium-based photocatalyst.[11][12] The key advantages are the extremely mild reaction conditions and high functional group tolerance, making it suitable for late-stage functionalization of complex molecules.[11][14]
Optimized Laboratory Protocol
Recommended Protocol: Direct N-Sulfonylation of Aniline
This protocol is optimized to favor mono-substitution and facilitate purification.
Materials:
-
Aniline (freshly distilled)
-
Benzenesulfonyl chloride
-
Triethylamine (Et3N, distilled)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred aniline solution over 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, water, 1M NaOH, and finally with brine.
-
Note: Collect the 1M NaOH wash, as it contains your product as the sodium salt.
-
-
Isolation:
-
Cool the collected 1M NaOH aqueous layer in an ice bath.
-
Slowly add 1M HCl with stirring until the solution is acidic (pH ~2-3), at which point the product will precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
-
Drying & Purification:
-
Dry the solid product under high vacuum.
-
If further purification is needed, recrystallize from an ethanol/water mixture.
-
Data & Visualization
Table 1: Effect of Base and Solvent on N-Sulfonylation
| Entry | Aniline (eq) | Base (eq) | Solvent | Yield of this compound | Yield of Di-substituted Product |
| 1 | 1.0 | Pyridine (solvent) | Pyridine | ~60-70% | ~15-25% |
| 2 | 1.1 | Et3N (1.2) | DCM | >85% | <5% |
| 3 | 1.0 | K2CO3 (2.0) | DMF | ~75% | ~10% |
| Note: Yields are representative and can vary based on specific reaction scale and conditions. |
Diagrams
General Reaction Mechanism
This diagram illustrates the nucleophilic attack of aniline on benzenesulfonyl chloride, followed by deprotonation to yield the final product.
Caption: Nucleophilic substitution pathway for N-sulfonylation.
Experimental Workflow
A high-level overview of the synthesis and purification process.
Caption: Step-by-step synthesis and purification workflow.
Troubleshooting Decision Tree
A logical guide to diagnosing yield issues.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. d-nb.info [d-nb.info]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides [frontiersin.org]
- 11. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
Common side products in the synthesis of 2-(Phenylsulfonyl)aniline
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 2-(Phenylsulfonyl)aniline (CAS 4273-98-7). This molecule is a crucial intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] However, its synthesis is not without challenges, often leading to a mixture of products that can complicate downstream applications and purification efforts.
This guide is structured to move beyond simple protocols. It is designed to provide you, our fellow scientists, with a deep, mechanistically-grounded understanding of why common side products form and how to mitigate them. We will address the most frequent issues encountered in the lab through a practical, question-and-answer format, drawing from established chemical principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting
This section provides quick answers to the most common initial queries we receive.
Q1: What are the primary synthetic strategies for preparing this compound, and which is recommended?
There are three main routes, each with its own set of advantages and potential pitfalls:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the modern method of choice for many applications. It involves coupling an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with benzenesulfinic acid or its salt, or coupling 2-halo-benzenesulfonamide with an arylating agent. It offers high yields and good functional group tolerance but is sensitive to catalyst, ligand, and base selection.[3][4]
-
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): A classic method that couples an aryl halide with an amine, often requiring higher temperatures than Buchwald-Hartwig.[5] While cost-effective, these reactions can be sluggish and require careful optimization to avoid side reactions.[6]
-
Electrophilic Sulfonylation & Rearrangement: This involves the direct sulfonylation of aniline followed by rearrangement, or related methods. These routes are often plagued by poor regioselectivity, leading to significant isomeric impurities.[7][8]
For most applications requiring high purity and predictable results, we recommend starting with the Buchwald-Hartwig amination .
Q2: Regardless of the synthetic route, what is the most common impurity I am likely to encounter?
The most prevalent side product is almost always the thermodynamic isomer, 4-(Phenylsulfonyl)aniline . The amino group is a strong ortho, para-director in electrophilic aromatic substitution-type reactions. While the desired ortho product forms, the para isomer is often thermodynamically more stable and can form in significant quantities, especially under harsh conditions or with prolonged reaction times.
Q3: My final, isolated product is a persistent yellow or brown powder, not the expected white to grey solid. What is the likely cause?[9]
This discoloration is typically due to trace amounts of two things:
-
Oxidized Impurities: Anilines are notoriously susceptible to air oxidation, which can form highly colored polymeric or quinone-like species. This is exacerbated by exposure to light and heat.
-
Residual Metal Catalyst: Trace palladium or copper species from the cross-coupling reaction can remain, even after initial purification, imparting a dark color to the material.
Q4: What are the most effective analytical techniques for identifying and quantifying these side products?
A multi-pronged approach is best:
-
High-Performance Liquid Chromatography (HPLC): The workhorse method for separating the desired product from isomers, starting materials, and other byproducts. A good reverse-phase method can provide excellent resolution.[10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the exact mass of unknown peaks from your HPLC chromatogram, allowing for confident structural assignment of side products.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying isomers. The substitution pattern on the aniline ring gives a distinct splitting pattern that allows for unambiguous differentiation between the ortho and para products.
Section 2: Troubleshooting Guide by Synthetic Route
This section delves into specific problems tied to the most common synthetic methodologies.
Issues in Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is a powerful tool for C-N bond formation, but its catalytic cycle has potential off-ramps that lead to common side products.[14]
Causality: This is often a sign of catalyst deactivation or an inappropriate choice of reaction components. The Pd(0)/Pd(II) catalytic cycle is sensitive to several factors.
Troubleshooting Steps:
-
Ligand Choice: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step and stabilize the active Pd(0) catalyst.[14] If you are using a simpler ligand like PPh₃, the reaction may not be efficient enough.
-
Base Strength: A base that is too weak (e.g., Cs₂CO₃) may not be sufficient to deprotonate the aniline nitrogen, which is a key step in the catalytic cycle. Conversely, a base that is too strong or has a nucleophilic counterion can lead to other side reactions. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are commonly effective choices.[15]
-
Solvent Purity: Ensure you are using anhydrous, degassed solvents. Oxygen can oxidize and deactivate the Pd(0) catalyst. Common solvents include toluene, dioxane, and THF.
-
Catalyst Source: The quality of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) is paramount. Using an older or partially decomposed source will lead to lower catalytic activity.
Causality: This side product arises from a competing pathway in the catalytic cycle known as β-hydride elimination . Instead of the amine coupling, a hydride is eliminated from the amine or another source, and this hydride reductively eliminates with the aryl group to form the dehalogenated arene.[3]
Troubleshooting Steps:
-
Re-evaluate Ligand: Sterically hindered ligands are designed not only to promote reductive elimination of the desired product but also to create a crowded coordination sphere around the palladium center, which can disfavor competing pathways like β-hydride elimination.
-
Control Temperature: Running the reaction at the lowest effective temperature can often minimize this and other side reactions. Start with literature conditions and perform an optimization screen if necessary.
-
Check Your Amine Source: If using an ammonia equivalent, ensure it is pure and does not contain impurities that could act as hydride donors.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. youtube.com [youtube.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of Anilines
Welcome to the Technical Support Center for the sulfonylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer evidence-based solutions to optimize your reaction conditions and achieve high yields of your desired sulfonamide products.
Introduction to Aniline Sulfonylation
The sulfonylation of anilines is a cornerstone reaction in organic synthesis, crucial for the preparation of sulfonamides—a privileged scaffold in medicinal chemistry and materials science.[1][2][3] The reaction typically involves the coupling of an aniline derivative with a sulfonylating agent, most commonly a sulfonyl chloride, in the presence of a base. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, undesired side products, and purification difficulties. This guide will provide a systematic approach to overcoming these hurdles.
Core Reaction Mechanism: A Foundation for Troubleshooting
Understanding the reaction mechanism is paramount to effective troubleshooting. The sulfonylation of an aniline with a sulfonyl chloride proceeds via a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. A base is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[4]
Caption: General mechanism for the sulfonylation of anilines.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the sulfonylation of anilines.
Q1: What is the primary role of the base in the reaction, and how do I choose the right one?
A1: The base is critical for neutralizing the HCl byproduct.[4] Without a base, the aniline starting material will be protonated, rendering it non-nucleophilic and stopping the reaction. Common bases include pyridine and triethylamine. The choice of base can influence the reaction rate and side product formation. For instance, a sterically hindered base might be preferred to minimize its potential nucleophilic attack on the sulfonyl chloride.
Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes?
A2: Several factors can contribute to an incomplete reaction:
-
Insufficient Base: Ensure at least a stoichiometric amount of base is used to neutralize all the generated HCl.[4]
-
Poor Reagent Quality: Sulfonyl chlorides can degrade upon exposure to moisture. It is crucial to use fresh or properly stored reagents.
-
Low Temperature: While low temperatures are often used to control exotherms and minimize side reactions, they can also slow down the desired reaction. A gradual increase in temperature might be necessary.[4]
-
Steric Hindrance: Highly substituted anilines or bulky sulfonyl chlorides can significantly slow down the reaction rate. In such cases, longer reaction times or elevated temperatures may be required.
Q3: How can I prevent the formation of the di-sulfonated byproduct?
A3: Di-sulfonylation, the formation of R-N(SO₂R')₂, is a common side reaction, especially with primary anilines. To minimize this:
-
Control Stoichiometry: Use a slight excess of the aniline (e.g., 1.05-1.1 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the sulfonylating agent.[4]
-
Maintain Low Temperature: Perform the addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) to control the reaction rate and favor mono-sulfonylation.[4]
-
Slow Addition: Add the sulfonyl chloride dropwise to the aniline solution to maintain a low instantaneous concentration of the sulfonylating agent.[4]
Q4: What are some alternative, milder methods for aniline sulfonylation?
A4: For sensitive substrates where traditional methods with sulfonyl chlorides are too harsh, several milder, modern alternatives exist:
-
Photoredox Catalysis: Visible-light-mediated reactions using sulfinate salts or sulfonyl fluorides as the sulfonating agent offer a mild and efficient route.[2][3][5][6][7] These reactions often proceed at room temperature and tolerate a wide range of functional groups.
-
Electrochemical Synthesis: Electrochemical methods provide a transition-metal- and oxidant-free approach to C-S bond formation.[8]
-
Using Sulfonamides as Sulfonylating Agents: Recent developments have shown that sulfonamides themselves can be used as sulfonylation reagents under visible-light irradiation.[9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the sulfonylation of anilines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of reagents. 3. Formation of side products. 4. Product loss during work-up. | 1. Check stoichiometry of base. Consider a slight increase in temperature or longer reaction time. 2. Use fresh, anhydrous sulfonyl chloride and solvent. 3. See below for minimizing di-sulfonylation. For other impurities, consider purification by recrystallization or chromatography. 4. Optimize extraction and purification procedures. Ensure the pH is appropriate during aqueous work-up to keep the product in the organic layer. |
| Significant Formation of Di-Sulfonylated Byproduct | 1. Incorrect stoichiometry (excess sulfonyl chloride). 2. High reaction temperature. 3. Rapid addition of sulfonyl chloride. | 1. Use a slight excess of aniline (1.05-1.1 eq).[4] 2. Maintain a low temperature (e.g., 0 °C) during the addition and allow the reaction to warm slowly.[4] 3. Add the sulfonyl chloride dropwise over an extended period.[4] |
| Reaction Mixture Turns Dark/Charred | 1. Reaction temperature is too high. 2. Presence of impurities that are sensitive to reaction conditions. | 1. Ensure adequate cooling during the addition of the sulfonylating agent. 2. Purify starting materials before the reaction. |
| Difficulty in Product Purification | 1. Co-precipitation of the product and ammonium salts. 2. Similar polarity of the product and starting materials/byproducts. | 1. Perform an aqueous work-up to remove water-soluble salts before crystallization or chromatography. 2. Recrystallization is often effective for purifying sulfonamides.[10] If chromatography is necessary, explore different solvent systems to achieve better separation. |
| No Reaction or Trace Conversion | 1. Inactive aniline (protonated). 2. Decomposed sulfonyl chloride. 3. Sterically demanding substrates. | 1. Ensure a sufficient amount of a suitable base is present.[4] 2. Verify the quality of the sulfonyl chloride. 3. For sterically hindered substrates, consider more forcing conditions (higher temperature, longer reaction time) or alternative catalytic methods. |
Experimental Protocols
General Protocol for the Sulfonylation of Aniline with p-Toluenesulfonyl Chloride
This protocol provides a general starting point for the sulfonylation of a simple aniline.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or pyridine).
-
Addition of Base: If not using pyridine as the solvent, add a suitable base such as triethylamine (1.1-1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the p-toluenesulfonyl chloride (1.0-1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the cooled aniline solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. If necessary, adjust the pH with a dilute acid (e.g., 1M HCl) to protonate any excess base. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Caption: A typical experimental workflow for aniline sulfonylation.
Advanced Topics: Photocatalytic Sulfonylation
For challenging substrates or when mild conditions are imperative, visible-light photocatalysis offers a powerful alternative.[1][6][7][11] These methods often utilize an iridium or ruthenium-based photocatalyst to generate a sulfonyl radical from a stable precursor, which then couples with the aniline derivative.
Key Advantages:
-
Mild Reaction Conditions: Often performed at room temperature.
-
High Functional Group Tolerance: Compatible with a wide range of sensitive functional groups.
-
Alternative Substrate Scope: Enables the use of sulfinate salts and sulfonyl fluorides as sulfonylating agents.[2][5]
A general procedure for photocatalytic sulfonylation involves charging a vial with the aniline, the sulfonylating agent (e.g., NHMP sulfone derivative), and the photocatalyst.[1] The vial is then degassed and irradiated with blue LEDs.[1]
Conclusion
The successful sulfonylation of anilines hinges on a careful consideration of stoichiometry, temperature, and the choice of reagents. By understanding the underlying mechanistic principles and employing a systematic approach to troubleshooting, researchers can overcome common challenges and efficiently synthesize the desired sulfonamide products. For complex or sensitive substrates, exploring modern photocatalytic methods can provide a milder and more versatile synthetic route.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Stability of 2-(Phenylsulfonyl)aniline under different reaction conditions
Introduction
Welcome to the Technical Support Center for 2-(Phenylsulfonyl)aniline (CAS 4273-98-7). This versatile intermediate is a cornerstone in the synthesis of pharmaceuticals, high-performance dyes, and specialty polymers.[1][2] Its unique structure, featuring both an aniline amine group and a phenylsulfonyl moiety, imparts specific reactivity and, consequently, specific stability characteristics. Understanding these characteristics is paramount for successful process development, formulation, and quality control.
This guide is designed for our partners in research and development. It provides in-depth answers to common questions regarding the stability of this compound under a variety of experimental conditions, offers troubleshooting advice for common degradation-related issues, and presents standardized protocols for stability assessment.
Frequently Asked Questions (FAQs): Stability Profile
This section addresses the fundamental stability of this compound under common laboratory and process conditions.
Q1: What are the recommended storage conditions for this compound?
Answer: this compound is a crystalline powder that is stable under normal temperatures and pressures.[3] For long-term storage and to maintain purity, we recommend the following:
-
Temperature: Store at ambient room temperature.
-
Atmosphere: Keep in a tightly sealed container to protect from atmospheric moisture and oxygen. While generally stable in air, prolonged exposure can lead to slow surface oxidation of the aniline moiety.
-
Light: Store in an opaque or amber container to protect from light, as aromatic amines can be photosensitive.
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
Q2: How stable is this compound in acidic media?
Answer: The stability in acidic media is conditional and depends heavily on the acid concentration and temperature.
-
Mild Acidic Conditions (e.g., pH 3-6, ambient temperature): The compound is generally stable. The primary amine group (pKa ~2-3 for anilines) will be protonated, forming an anilinium salt. This protonation deactivates the aromatic ring, providing a degree of protection against electrophilic attack and oxidation.
-
Strong Acidic Conditions (e.g., refluxing 25% HCl): The sulfonamide linkage is susceptible to hydrolysis under harsh acidic conditions.[4] This cleavage would yield benzenesulfonic acid and o-phenylenediamine. This process is generally slow and requires elevated temperatures to proceed at a significant rate.[4]
Q3: What is the stability profile in basic media?
Answer: this compound exhibits good stability in mild to moderately basic conditions (e.g., pH 8-11). The sulfonamide group is generally resistant to base-catalyzed hydrolysis. The primary amine is unreactive under these conditions. However, in the presence of strong bases and oxygen, the aniline moiety can become more susceptible to oxidation.
Q4: The MSDS lists "strong oxidants" as an incompatibility. Can you elaborate?
Answer: This is a critical incompatibility. The aniline portion of the molecule is an electron-rich aromatic amine, which is highly susceptible to oxidation.[5] Exposure to common laboratory or industrial oxidants can lead to a variety of degradation products.
-
Mild Oxidants (e.g., air, mild peroxides): Can lead to the formation of colored impurities over time, often from dimerization or oligomerization, forming species like azoxybenzenes and azobenzenes.[6][7]
-
Strong Oxidants (e.g., persulfates, dichromate, ozone): Can cause rapid and extensive degradation.[6][8] This can result in the formation of quinone-imines, phenazine-like structures, and in extreme cases, aromatic ring cleavage.[6][9] Such reactions are often exothermic and can lead to complex, deeply colored reaction mixtures.
Q5: Is the molecule susceptible to reduction?
Answer: The functional groups in this compound are generally stable to many common reducing agents.
-
Sulfonyl Group: This group is highly resistant to reduction and requires very harsh conditions (e.g., high-pressure hydrogenation with specific catalysts) to be cleaved.
-
Amine Group: The aniline amine is already in its reduced state.
-
Aromatic Rings: The phenyl rings can be hydrogenated to cyclohexyl rings, but this typically requires catalytic hydrogenation under high pressure and temperature (e.g., H₂/Rh-C).
Q6: How does heat and light affect the compound?
Answer:
-
Thermal Stability: The compound has good thermal stability, as evidenced by its use in synthesizing thermally stable polymers and dyes.[1][2] It has a defined melting point of 120-122 °C and does not typically decompose upon melting under an inert atmosphere.[10][11]
-
Photostability: As with many aromatic amines, there is potential for photochemical degradation. UV light can promote oxidation, leading to discoloration. It is crucial to handle and store the material protected from light, especially when in solution.
Troubleshooting Guide: Common Degradation Issues
| Observed Issue | Probable Cause(s) | Recommended Actions & Explanations |
| Reaction mixture or stored solution turns yellow, brown, or black. | Oxidation of the aniline moiety. | This is the most common degradation pathway. The electron-rich amine is easily oxidized, forming highly conjugated, colored species.[7] Solution: Ensure reactions are run under an inert atmosphere (N₂ or Ar). Use de-gassed solvents. If storing in solution, use amber vials and consider sparging with an inert gas. |
| An unexpected, more polar peak appears in HPLC after an acidic workup. | Acid-catalyzed hydrolysis. | Under sufficiently strong acidic conditions and heat, the sulfonamide bond can cleave.[4] The resulting o-phenylenediamine is significantly more polar than the parent compound. Solution: Perform acidic workups at low temperatures (0-5 °C). Minimize the time the compound is in contact with the strong acid. Consider using a weaker acid if the process allows. |
| Low yield in a reaction using a persulfate, dichromate, or other strong oxidant. | Degradation of the starting material. | The oxidant is reacting with the aniline group of your starting material instead of or in addition to the intended substrate.[8] Solution: Protect the aniline amine group before performing the oxidation (e.g., as an acetamide). Alternatively, choose a more selective oxidant that does not react with electron-rich anilines under your reaction conditions. |
| Inconsistent analytical results for the same sample. | Instability in analytical solvent/mobile phase. | If using a low pH mobile phase for HPLC, the compound may be slowly hydrolyzing on the column or in the autosampler.[12] If the solvent is not de-gassed, oxidation can occur. Solution: Minimize sample residence time in the autosampler. Analyze the stability of the compound in your chosen analytical solvent over time. Consider a mobile phase with a less aggressive pH if separation permits. |
Data Summary: Stability of this compound
| Condition | Stability Level | Potential Degradation Products | Primary Mechanism | Citations |
| Strong Acid (e.g., 6N HCl, heat) | Low | Benzenesulfonic acid, o-phenylenediamine | Hydrolysis | [4] |
| Mild Acid (e.g., pH 4-6) | High | N/A (forms stable anilinium salt) | Protonation | - |
| Strong Base (e.g., 6N NaOH, heat) | Moderate to High | Potential minor oxidative byproducts | - | [13] |
| Mild Base (e.g., pH 8-10) | High | N/A | - | - |
| Strong Oxidants (K₂S₂O₈, K₂Cr₂O₇) | Very Low | Quinone-imines, azo compounds, polymeric materials | Oxidation | [3][8][14] |
| Mild Oxidants (Air) | Moderate | Colored oligomers, azoxy compounds | Oxidation | [6] |
| Common Reductants (NaBH₄, LiAlH₄) | High | N/A | - | - |
| Heat (up to 120 °C) | High | N/A | - | [10][11] |
| UV/Visible Light | Moderate | Colored oxidative byproducts | Photo-oxidation | - |
Visualized Workflows & Diagrams
Caption: Troubleshooting decision tree for degradation issues.
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard forced degradation (stress testing) study to definitively characterize the stability of this compound.
Objective: To identify degradation pathways and potential degradation products under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 acetonitrile:water mixture.
-
Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile:water mixture. This is the time-zero/unstressed control.
-
Stress Conditions: For each condition below, place 1 mL of the stock solution into a separate vial.
-
Acid Hydrolysis: Add 1 mL of 1N HCl. Heat at 80 °C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 1N NaOH. Heat at 80 °C for 24 hours.
-
Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Heat the stock solution at 105 °C for 48 hours (as a solid, before dissolving).
-
Photolytic Stress: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guideline) for a period sufficient to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Preparation for Analysis:
-
After the stress period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples with the 50:50 acetonitrile:water mixture to a theoretical final concentration of 0.1 mg/mL.
-
-
Analysis:
-
Analyze all samples (including the control) by a stability-indicating HPLC-UV method.[15] A reverse-phase C18 column is often suitable.
-
The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm).
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.
-
Identify and quantify any significant degradation products (e.g., >0.1%).
-
Perform a mass balance to ensure all major components are accounted for. LC-MS can be used to identify the mass of unknown degradation peaks.
-
Caption: General workflow for forced degradation studies.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 99%英文MSDS库_化工助手 - 化工制造网 [chemmade.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 4273-98-7 [chemicalbook.com]
- 11. This compound 97 4273-98-7 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Persulphate oxidations. Part IX. Oxidation of biphenyl-2-sulphon-amides and o-phenoxybenzenesulphonamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. This compound | SIELC Technologies [sielc.com]
Troubleshooting poor solubility of 2-(Phenylsulfonyl)aniline in reaction media
Welcome to the technical support center for 2-(Phenylsulfonyl)aniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this versatile compound in various reaction media. As a molecule possessing both polar (sulfonamide, amine) and non-polar (two phenyl rings) functionalities, achieving optimal solubility for consistent reaction kinetics and yield can be a significant hurdle. This document provides in-depth, field-proven troubleshooting strategies and foundational knowledge in a direct question-and-answer format.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is the first step in troubleshooting its solubility. The compound's high melting point suggests strong intermolecular forces in its solid-state crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂S | [1] |
| Molecular Weight | 233.29 g/mol | [1][2] |
| Appearance | Off-white to beige powder | [3] |
| Melting Point | 120-122 °C (lit.) | [1][3] |
| Functional Groups | Primary Amine (-NH₂), Sulfone (R-SO₂-R') | [1] |
| CAS Number | 4273-98-7 | [1] |
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my chosen reaction solvent. What are the underlying chemical reasons for this poor solubility?
A1: The solubility behavior of this compound is governed by its complex molecular structure, which features competing polar and non-polar characteristics. This duality is the primary reason for its often-unpredictable solubility.
-
Principle of "Like Dissolves Like" : This fundamental principle of solubility states that substances with similar polarities are more likely to be soluble in one another.[4] this compound presents a challenge because it is not strictly polar or non-polar.
-
Non-Polar Character : The two phenyl rings are bulky and hydrophobic, favoring interactions with non-polar, aromatic, or chlorinated solvents.
-
Polar Character : The primary amine (-NH₂) group can act as a hydrogen bond donor and acceptor. The sulfonyl group (-SO₂-) is highly polar and can act as a hydrogen bond acceptor. These groups favor interactions with polar solvents.
-
-
High Crystal Lattice Energy : The compound is a solid with a relatively high melting point (120-122 °C), indicating strong intermolecular forces (including hydrogen bonding and π-stacking) in its crystal lattice.[1] For dissolution to occur, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome this lattice energy. If the solvent-solute interactions are weak, the compound will remain insoluble.
The interplay of these factors means that a single solvent may not be ideal. For instance, a highly non-polar solvent like hexane will not adequately solvate the polar amine and sulfonyl groups, while a highly polar solvent like water may not effectively solvate the large phenyl rings.
Caption: "Like Dissolves Like" principle for this compound.
Q2: What are the best general-purpose solvents or co-solvent systems to start with for dissolving this compound?
A2: Given its amphiphilic nature, polar aprotic solvents are often the most effective starting point as they can solvate both the polar and non-polar regions of the molecule. If a single solvent is insufficient, a co-solvent system is the logical next step.
Protocol 1: Systematic Solvent Screening is highly recommended to empirically determine the best solvent system for your specific reaction conditions.
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN), THF | Excellent First Choice. These solvents have a high dielectric constant to solvate the polar groups but also contain non-polar regions to interact with the phenyl rings.[5] DMSO and DMF are particularly powerful solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good Option. Moderately polar and effective at dissolving aromatic compounds. Use with caution due to potential reactivity and toxicity. |
| Alcohols | Isopropanol, Ethanol, Methanol | Moderately Effective. Can hydrogen bond with the solute. Solubility may be limited but can be improved with heating. Methanol is the most polar of this group. |
| Ethers | Dioxane, Diethyl Ether | Lower Solubility Expected. Generally less polar than THF. Can be useful as a co-solvent to modulate the polarity of the reaction medium. |
| Aromatic | Toluene, Xylene | Poor solubility expected alone. Primarily solvates the phenyl rings. Best used as a co-solvent with a more polar liquid. |
| Co-Solvents | Toluene/THF, DCM/Methanol, THF/Water | Highly Recommended. Using a mixture of solvents can fine-tune the polarity of the medium to match the solute perfectly.[6] For example, adding a small amount of DMSO or DMF to a less effective solvent like THF can dramatically increase solubility. |
Q3: My compound still has poor solubility even in recommended solvents. What physical techniques can I apply to improve dissolution?
A3: When solvent choice alone is insufficient, physical methods can be employed to provide the necessary energy to overcome the crystal lattice forces and promote dissolution.
-
Heating: Increasing the temperature of the solvent increases its kinetic energy, leading to more frequent and energetic collisions with the solute. This added energy helps break the intermolecular bonds within the solid's crystal lattice.
-
Causality: For most solids, solubility increases with temperature. This is a direct application of Le Chatelier's principle to the endothermic process of dissolution.
-
Workflow: Add the solid to the solvent at room temperature, then gradually heat the mixture with stirring. Monitor for dissolution. Be mindful of the solvent's boiling point and the thermal stability of your reactants.
-
-
Sonication: Using an ultrasonic bath applies high-frequency sound waves to the mixture. This creates cavitation bubbles that collapse violently, generating localized high-energy jets of solvent that impinge on the solid surface.
-
Causality: Sonication effectively breaks down agglomerates of solid particles, increasing the effective surface area exposed to the solvent and accelerating the rate of dissolution.[4]
-
-
Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solute.[7]
-
Causality: Grinding the this compound powder with a mortar and pestle before adding it to the solvent increases its surface-area-to-volume ratio, allowing for greater interaction with the solvent and faster dissolution.[8]
-
Caption: Troubleshooting workflow for poor solubility.
Q4: Are there any chemical modifications I can make to transiently improve the solubility of this compound for my reaction?
A4: Yes. Modifying the pH of the reaction medium is a powerful chemical technique to dramatically alter the solubility of ionizable compounds. This compound has a basic aniline group that can be protonated.
-
Acidification (Salt Formation): The primary amine group (-NH₂) is basic and can be protonated by an acid (e.g., HCl) to form an ammonium salt (-NH₃⁺).[9] This ionic salt is significantly more polar than the neutral molecule and will exhibit much higher solubility in polar solvents like water, methanol, or even DMF.[6]
-
Causality: The conversion of a neutral organic molecule into a salt introduces strong ion-dipole interactions with polar solvents, which are much more energetically favorable than the hydrogen bonds of the neutral molecule, thus promoting solubility.[10]
-
Considerations: This strategy is only viable if the resulting acidic conditions and the presence of a conjugate base are compatible with your other reagents and the desired reaction mechanism.
-
Protocol 2: Small-Scale pH-Solubility Test
This protocol allows you to quickly assess if pH modification can solve your solubility issue without committing a large amount of material.
-
Setup: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into two separate vials.
-
Solvent Addition: Add your chosen reaction solvent (e.g., 1 mL of a THF/water mixture) to each vial. Note the initial insolubility.
-
Acidification: To one vial, add a dilute acid (e.g., 1 M HCl) dropwise while stirring. Observe for any increase in solubility.
-
Basification: To the second vial, add a dilute base (e.g., 1 M NaOH) dropwise. While less likely to have a dramatic effect for this specific molecule, it is a good control to run.
-
Analysis: If the compound dissolves under acidic conditions, pH modification is a viable strategy. You can then scale this up for your reaction, ensuring the final pH is compatible with your chemistry.
Q5: My solubility issues persist. Could this be a problem with the purity of my starting material?
A5: Absolutely. Impurities can significantly impact solubility. An old or poorly purified bottle of this compound may contain side-products from its synthesis or degradation products (often colored) from oxidation over time.[11]
-
Self-Validation Check: A pure compound should have a sharp, defined melting point. If your material melts over a broad range or at a temperature lower than the literature value (120-122 °C), it is likely impure.[1]
-
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC): Run a TLC of your material in a suitable solvent system (e.g., ethyl acetate/hexanes). A pure compound should ideally show a single spot.
-
Recrystallization: If impurities are detected, recrystallizing the material from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be an effective purification method.[11] Dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly. The pure compound should crystallize out, leaving impurities behind in the mother liquor.
-
By systematically addressing solvent choice, physical parameters, chemical environment, and material purity, you can effectively troubleshoot and overcome the solubility challenges associated with this compound.
References
- 1. 2-(苯磺酰基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [stenutz.eu]
- 3. This compound | 4273-98-7 [chemicalbook.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ajptonline.com [ajptonline.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 11. reddit.com [reddit.com]
Challenges in the late-stage functionalization of molecules with sulfones
Technical Support Center: Late-Stage Sulfonylation
Welcome to the technical support center for late-stage functionalization (LSF) of complex molecules with sulfones. As a Senior Application Scientist, I understand that introducing a sulfone group into an advanced intermediate or active pharmaceutical ingredient (API) is a powerful strategy for modulating physicochemical and biological properties.[1][2] However, the perceived inertness of many C-H bonds and the functional group density of complex molecules can present significant synthetic hurdles.[3]
This guide is designed to provide practical, field-tested insights into common challenges. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose issues, optimize your reactions, and successfully achieve your synthetic goals.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered by researchers.
Q1: My late-stage C-H sulfonylation reaction isn't working. Where do I start troubleshooting?
A1: Start by verifying the integrity of your starting materials and reagents. Late-stage functionalization often involves precious substrates, but the reaction's success is equally dependent on the quality of every component.
-
Sulfonyl Source: Sulfonyl chlorides are moisture-sensitive, and sulfinate salts can degrade.[4] Use freshly opened reagents or repurify/re-validate older batches. Consider using more stable SO₂ surrogates like Rongalite or N-sulfonylimines derived from stable primary sulfonamides.[5][6]
-
Catalyst: If using a photocatalyst, ensure it has not degraded due to light or air exposure. For metal catalysts, verify the oxidation state and ligand integrity.
-
Solvent: Ensure your solvent is anhydrous and degassed, especially for radical-based or metal-catalyzed reactions where oxygen can act as a quencher or oxidant.
Q2: What is the best sulfonylating agent for a molecule with many sensitive functional groups?
A2: The choice is highly substrate-dependent. Traditional sulfonyl chlorides often require harsh conditions and are incompatible with sensitive groups.[4][7] Modern methods offer milder alternatives:
-
From Sulfonamides: Recent strategies allow for the conversion of existing primary sulfonamides into sulfonyl radical intermediates under mild, metal-free photocatalytic conditions.[8][9][10] This is an excellent option if your scaffold already contains a sulfonamide.
-
From Sulfinates: Sodium sulfinates are versatile precursors, often used in radical-based approaches.[11][12] Their generation from C-H bonds via thianthrenation followed by palladium-catalyzed coupling with an SO₂ surrogate represents a state-of-the-art method for installing the sulfonyl group with high selectivity.[5][13]
-
Sulfonyl Hydrazides: These are stable, solid reagents that can generate sulfonyl radicals under various catalytic conditions (photoredox, transition metal, or iodide catalysis).[14]
Q3: I'm seeing a mixture of isomers. How can I improve the regioselectivity of my C-H sulfonylation?
A3: Achieving high regioselectivity is a central challenge in LSF.[3][15] Your strategy will depend on the mechanism.
-
Directed C-H Functionalization: If your molecule has a directing group (e.g., pyridine, amide), use a catalyst system known to favor ortho-functionalization via chelation assistance.
-
Steric Control: In many cases, the reaction will favor the most sterically accessible C-H bond. Modifying the steric bulk of the catalyst's ligand or the sulfonylating agent can sometimes tune the selectivity.
-
Electronic Control: For electrophilic aromatic substitution-type mechanisms, the inherent electronic properties of the substrate will dictate the position of attack. For radical mechanisms, the site of addition is often influenced by the stability of the resulting radical intermediate.
-
Advanced C-H Activation: Methods like the thianthrenation/sulfination sequence offer exceptional, predictable regioselectivity based on a unique C-H functionalization mechanism that is often independent of traditional electronic and steric biases.[5][13]
Part 2: Troubleshooting Guides
This section provides in-depth solutions to specific experimental failures.
Guide 1: Low or No Product Yield
Low conversion is the most frequent issue. A systematic approach is crucial for diagnosis.
Caption: A decision tree for troubleshooting low-yield sulfonylation reactions.
-
Reagent Instability:
-
Problem: Sulfonylating agents, especially sulfonyl chlorides and some sulfinates, can degrade upon storage. Critical reagents for ligand binding assays require documented stability to ensure performance.[16]
-
Causality: Moisture leads to the hydrolysis of sulfonyl chlorides to the corresponding unreactive sulfonic acids. Oxidative or thermal degradation can affect sulfinates.
-
Solution: Employ stable, easy-to-handle SO₂ surrogates. One of the most effective and inexpensive sources is sodium hydroxymethylsulfinate (Rongalite).[5][17] Alternatively, pre-forming N-sulfonylimines from primary sulfonamides provides a stable precursor that can be activated under mild photocatalytic conditions.[8][10]
-
-
Catalyst Deactivation or Inefficient Turnover:
-
Problem: The catalyst (photocatalyst or transition metal) is not functioning correctly.
-
Causality: In photocatalysis, substrate or solvent impurities can quench the excited state of the catalyst. In metal catalysis, strongly coordinating functional groups on the complex substrate can bind to the metal center, inhibiting catalysis. High redox potentials of certain substrates can also make radical generation difficult under visible-light irradiation.[18]
-
Solution:
-
Photocatalysis: Increase catalyst loading (e.g., from 0.5 mol% to 2 mol%). Ensure the reaction is rigorously degassed. If the substrate absorbs light at the same wavelength as the catalyst, it can cause an inner filter effect; in this case, a different catalyst that absorbs at a longer wavelength may be necessary.
-
Metal Catalysis: Screen different ligands. A more electron-donating or sterically bulky ligand may prevent substrate inhibition and promote the desired catalytic cycle.
-
-
-
Solubility Issues:
-
Problem: The complex substrate is not fully soluble in the reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.
-
Causality: Many LSF substrates are large, polar molecules with poor solubility in common non-polar organic solvents like toluene or benzene.
-
Solution: Switch to a more polar aprotic solvent. For example, in the photocatalytic functionalization of the diuretic drug hydrochlorothiazide, switching from toluene to acetonitrile was necessary to overcome solubility issues and achieve a successful outcome.[8][10]
-
This protocol is adapted from the work of Willis and coworkers and serves as a representative example.[8][10]
-
Preparation of N-Sulfonylimine Precursor:
-
To a solution of the primary sulfonamide (1.0 equiv) in toluene (0.1 M), add a suitable aldehyde (e.g., p-anisaldehyde, 1.0 equiv) and an acidic resin catalyst (e.g., Amberlyst 15, 5 mg/mmol).
-
Fit the flask with a Dean-Stark apparatus and reflux for 12 hours or until water evolution ceases.
-
Remove the resin by filtration. The resulting solution of the N-sulfonylimine is typically used directly in the next step.
-
-
Photocatalytic Reaction:
-
In a reaction vessel, add the alkene coupling partner (2.5 equiv) and a silane hydrogen atom donor (e.g., (TMS)₃SiH, 1.5 equiv).
-
Add the photocatalyst (e.g., 5CzBN, 0.5 mol%).
-
Cannula transfer the N-sulfonylimine solution from Step 1 into the reaction vessel, adjusting the concentration with additional solvent (e.g., toluene) to 0.05 M.
-
Degas the mixture with argon for 15 minutes or perform 3 freeze-pump-thaw cycles.
-
Irradiate the reaction with blue LEDs (450 nm) at a controlled temperature (e.g., 15 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired sulfone product.
-
Guide 2: Poor Selectivity (Chemo- and Regio-selectivity)
Achieving selectivity is paramount in LSF, as complex molecules often possess multiple potential reaction sites.
Caption: Competing reaction pathways in the late-stage sulfonylation of a complex molecule.
-
Chemoselectivity: Reaction at Heteroatoms (N-H, O-H)
-
Problem: The sulfonylating agent reacts with nucleophilic heteroatoms like amines or alcohols instead of the targeted C-H bond.
-
Causality: Electrophilic sulfonylating agents (like sulfonyl chlorides) will readily react with free amines. Even in radical reactions, side reactions can occur.
-
Solution:
-
Protecting Groups: The most straightforward solution is to protect the reactive functional groups (e.g., Boc for amines, TBS for alcohols), though this adds steps to the synthesis.
-
Mechanism Change: Switch to a reaction mechanism that is less prone to attacking heteroatoms. For example, C-H activation/thianthrenation is often highly selective for C-H bonds over N-H or O-H bonds.[5][13]
-
Reagent Choice: Using pre-activated sulfonamides to generate sulfonyl radicals under photocatalytic conditions can show excellent functional group tolerance, including for primary amines.[6][10]
-
-
-
Regioselectivity: Mixture of C-H Functionalization Isomers
-
Problem: The reaction produces a mixture of isomers by functionalizing different C-H bonds on the same aromatic or aliphatic system. This was a challenge encountered in the development of RORγt inverse agonists, where a late-stage bromination was not regioselective.[15]
-
Causality: If multiple C-H bonds have similar steric accessibility and electronic properties, a lack of selectivity is common. The outcome is dictated by the subtle interplay of sterics, electronics, and bond dissociation energies.
-
Solution:
-
Screen Catalysts/Ligands: For metal-catalyzed processes, the ligand sphere around the metal center is the primary determinant of selectivity. A systematic screen of ligands (e.g., phosphines, N-heterocyclic carbenes) with varying steric and electronic properties is essential.
-
Solvent Tuning: The solvent can influence the conformation of the substrate and the transition state, sometimes affecting regioselectivity. A screen of solvents with different polarities and coordinating abilities is warranted.
-
Embrace Non-Directed LSF: For substrates lacking a directing group, methods that operate under kinetic or thermodynamic control via radical pathways can sometimes provide predictable outcomes based on radical stability. However, for guaranteed selectivity, a pre-functionalization handle might be necessary. The development of site-selective C-H functionalization methods that install a versatile handle, like a sulfonium salt, provides a powerful two-step alternative to direct, non-selective sulfonylation.[5][13][19]
-
-
| Method | Sulfonyl Source | Mechanism | Typical Selectivity Determinants | Pros | Cons |
| Photocatalytic Hydrosulfonylation | N-Sulfonylimines, Sulfinates | Radical | Radical stability, Sterics | Extremely mild, High functional group tolerance[8][10] | Can be non-selective for similar C-H bonds |
| Metal-Catalyzed C-H Activation | Sulfonyl Chlorides, Sulfinates | Organometallic | Directing group, Sterics | High selectivity with directing groups | Requires directing group, Catalyst sensitivity |
| Thianthrenation / Sulfination | Rongalite (SO₂²⁻ source) | C-H Functionalization / Pd-Catalysis | Unique C-S bond formation | Predictable, high regioselectivity[5][13] | Two-step process, Requires specific C-H activation |
| Classical Friedel-Crafts | Sulfonyl Chlorides | Electrophilic Aromatic Substitution | Electronics (ortho/para directing) | Simple reagents | Harsh conditions (Lewis acid), Low functional group tolerance[12] |
References
- 1. researchgate.net [researchgate.net]
- 2. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Late-Stage Functionalization [kofo.mpg.de]
- 14. tandfonline.com [tandfonline.com]
- 15. Tricyclic sulfones as potent, selective and efficacious RORγt inverse agonists - Exploring C6 and C8 SAR using late-stage functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. baranlab.org [baranlab.org]
- 18. Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00535E [pubs.rsc.org]
- 19. Late stage C–H functionalization via chalcogen and pnictogen salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
Reducing impurities in the synthesis of N-aryl-2-(phenylsulfonyl)anilines
Technical Support Center: Synthesis of N-aryl-2-(phenylsulfonyl)anilines
Welcome to the technical support guide for the synthesis of N-aryl-2-(phenylsulfonyl)anilines. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties of this important synthetic transformation. The following question-and-answer guide provides in-depth, experience-driven advice to help you reduce impurities and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of N-aryl-2-(phenylsulfonyl)anilines, which are typically prepared via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.
Catalyst System & Reaction Kinetics
Q1: My Buchwald-Hartwig reaction is stalling with significant starting material remaining. What are the likely causes and how can I resolve this?
A1: Reaction stalling is a frequent issue that typically points to catalyst deactivation, suboptimal choice of base, or insufficient mixing.
-
Catalyst Deactivation: The active Pd(0) species is prone to oxidation or forming off-cycle, inactive complexes.
-
Diagnosis: The reaction mixture may change color (e.g., from light yellow to dark brown/black, indicating palladium black precipitation).
-
Solution:
-
Ensure Rigorous Inert Atmosphere: Oxygen is a primary culprit in catalyst deactivation. Degas your solvent thoroughly (three freeze-pump-thaw cycles or sparging with argon for 15-20 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1][2]
-
Ligand Choice: Sterically hindered and electron-rich phosphine ligands, such as biarylphosphines (e.g., XPhos, RuPhos) or Josiphos-type ligands, are designed to stabilize the Pd(0) center and promote the crucial reductive elimination step.[3][4][5] If you are using older generation ligands like P(o-tol)3, consider upgrading to a more robust ligand system.[4]
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center vulnerable. Ensure you are using the recommended ligand-to-palladium ratio, which is often greater than 1:1.
-
-
-
Suboptimal Base: The base plays a critical role in deprotonating the amine-palladium complex to form the key amido-palladium intermediate.
-
Diagnosis: If your base is not strong enough or has poor solubility, the reaction rate will be significantly diminished.
-
Solution:
-
Base Strength & Solubility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often highly effective.[5] However, they are incompatible with base-sensitive functional groups.[5] For more sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent, albeit slower, alternatives due to their moderate strength and solubility in common organic solvents.[6]
-
Base Inhibition: In some cases, particularly with organic bases, the base can compete with the amine for coordination to the palladium center, leading to catalyst inhibition.[7] If using an organic base, consider slow addition or using a more sterically hindered base.[7]
-
-
-
Mixing: In heterogeneous mixtures (e.g., with K₃PO₄ or Cs₂CO₃), efficient stirring is crucial for reaction success. Ensure your stir bar or overhead stirrer is providing adequate agitation.
Q2: I am attempting an Ullmann condensation, but the reaction requires very high temperatures and gives erratic yields. How can I improve this?
A2: The classic Ullmann reaction is notorious for requiring harsh conditions (often >180 °C) and stoichiometric copper.[8] Modern advancements have significantly improved this transformation.
-
Use a Catalytic System: Instead of copper powder or bronze, use a well-defined copper(I) salt like CuI, CuBr, or Cu₂O. This allows for catalytic amounts of copper.
-
Incorporate a Ligand: The key to modern, milder Ullmann couplings is the use of a ligand to solubilize and activate the copper catalyst.
-
Recommended Ligands: Simple, inexpensive bidentate ligands like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or even amino acids can dramatically accelerate the reaction, allowing for lower temperatures (typically 100-130 °C) and broader substrate scope.[9]
-
-
Base Selection: A strong base is required to generate the copper amide species. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[10]
Common Impurity Formation and Mitigation
Q3: My final product is contaminated with a diarylamine impurity (N,N-diaryl-2-(phenylsulfonyl)aniline). How can I suppress this side reaction?
A3: The formation of a diarylamine side product occurs when the primary arylamine product successfully competes with the starting aniline derivative and couples with another molecule of the aryl halide.[11]
-
Mechanism of Formation: This is particularly problematic in Buchwald-Hartwig reactions where the product amine can be more reactive than the starting amine. The resting state of the catalyst can influence this selectivity.[11]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the starting aniline. This statistically favors the reaction of the aryl halide with the intended amine partner.[6]
-
Ligand Selection: Certain bulky ligands are specifically designed to disfavor the coupling of secondary amines. For example, specialized biheteroaryl phosphine ligands like KPhos have been shown to suppress diarylamine formation.[12][13]
-
Lower Reaction Temperature: Running the reaction at the lowest feasible temperature can often increase selectivity, as the undesired follow-on reaction may have a higher activation energy.
-
Monitor Reaction Progress: Stop the reaction as soon as the limiting aryl halide has been consumed (monitored by TLC, GC, or LC-MS) to prevent the buildup of the diarylamine impurity over time.
-
Q4: I'm observing a significant amount of hydrodehalogenation, where my aryl halide is being converted back to the corresponding arene. What causes this?
A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It arises from an unproductive pathway competing with the desired C-N bond formation.[3]
-
Mechanism of Formation: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[3] It can also be caused by trace water reacting with intermediates in the catalytic cycle.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. Use an oven-dried flask and handle reagents under an inert atmosphere.[6]
-
Choice of Base: Some bases are more prone to promoting this side reaction. For example, using an alkoxide base in the presence of trace alcohol can be problematic. Consider switching to a carbonate or phosphate base.
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Often, more electron-rich and bulky ligands that accelerate the final product-forming step can outcompete the hydrodehalogenation pathway.
-
Q5: My crude product contains a biaryl impurity from the homocoupling of my aryl halide starting material. How do I prevent this?
A5: Homocoupling is another common side reaction, particularly in Suzuki-type reactions, but it can also occur in aminations. It is often promoted by the presence of oxygen.[1][14]
-
Mechanism of Formation: Oxygen can facilitate a Pd(0)/Pd(II) cycle that leads to the coupling of two aryl halide molecules. It can also arise from a reaction between a Pd(II) species and an organometallic intermediate.[1]
-
Mitigation Strategies:
-
Strict Exclusion of Oxygen: This is the most critical factor. Rigorous degassing of the reaction mixture is essential.[1][2] A subsurface sparge with nitrogen or argon is highly effective.[1]
-
Use a High-Quality Catalyst: Ensure your palladium precatalyst is not partially oxidized. Using a well-defined, air-stable precatalyst can provide more consistent results.
-
Add a Mild Reducing Agent: In some cases, adding a mild reductant like potassium formate can help maintain the palladium in its active Pd(0) state, suppressing pathways that lead to homocoupling.[14]
-
Section 2: Process Optimization & Purification
Q6: My final product is consistently a dark oil or discolored solid, even after chromatography. What is causing this and how can I get a clean, colorless product?
A6: Dark coloration in aniline derivatives is almost always due to oxidation or residual palladium catalyst.[15][16]
-
Oxidation: Anilines are highly susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[15][16]
-
Solution: During workup and purification, minimize exposure to air. Purge solvents with nitrogen or argon. When performing column chromatography, consider pre-treating the silica gel with triethylamine and using an eluent containing ~0.5% triethylamine to prevent streaking and on-column degradation.[17] Store the final product under an inert atmosphere and protected from light.[15]
-
-
Residual Palladium: Even trace amounts of palladium can impart a dark color to the final product.
-
Solution: After the reaction workup, the crude product should be treated to remove residual palladium. Simple filtration through Celite is often insufficient.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium thiocyanate can help extract some palladium salts.
-
Palladium Scavengers: For pharmaceutical applications requiring very low palladium levels (<10 ppm), using a scavenger resin is the most effective method. See the detailed protocol below.
-
-
Q7: I am struggling to purify my product by column chromatography. It streaks badly, and I get poor separation from impurities.
A7: The basic nature of the aniline nitrogen atom is the primary cause of poor chromatographic behavior on standard, slightly acidic silica gel.[17]
-
Troubleshooting Steps:
-
Add a Basic Modifier: As mentioned above, adding 0.1-1% triethylamine (TEA) or ammonia in methanol to your eluent (e.g., Hexane/Ethyl Acetate) is the most common and effective solution.[17][18] The competing base neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption of your product.
-
Use an Alternative Stationary Phase: If streaking persists, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.[17]
-
Acidic Wash: Before chromatography, ensure any basic starting materials or reagents (like a starting aniline) have been removed. A dilute acid wash (e.g., 1M HCl) during the workup will protonate the more basic impurities, moving them to the aqueous layer.[18][19] Be cautious not to use an acid that is too strong, which could also protonate your desired product.
-
Section 3: Visual Guides & Protocols
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A troubleshooting decision tree for synthesis issues.
Key Impurity Formation Pathways
This diagram illustrates the desired reaction alongside common competing side reactions in a Buchwald-Hartwig amination.
Caption: Competing reaction pathways in N-arylation.
Section 4: Key Experimental Protocol
Protocol: Post-Reaction Palladium Scavenging
This protocol describes an effective method for removing residual palladium catalyst from a crude reaction mixture using a silica-based scavenger resin (e.g., SiliaMetS® Thiol, Smopex®).
Materials:
-
Crude reaction product dissolved in a suitable solvent (e.g., Toluene, Ethyl Acetate, DCM).
-
Palladium scavenger resin (Thiol-functionalized silica is a common choice).
-
Stir plate and stir bar.
-
Reaction flask or beaker.
-
Filter funnel and filter paper or fritted glass funnel.
Procedure:
-
Reaction Workup: Perform the standard aqueous workup of your reaction. After drying and concentrating the organic phase, re-dissolve the crude product in a suitable solvent (e.g., 5-10 mL of toluene per gram of crude material).
-
Add Scavenger: To the solution of the crude product, add the scavenger resin. A typical loading is 3-5 equivalents by weight relative to the initial mass of the palladium catalyst used. (e.g., for 50 mg of Pd catalyst, use 150-250 mg of scavenger resin).
-
Stir Mixture: Stir the resulting slurry at a moderate temperature (e.g., 40-60 °C) for 2-4 hours. Higher temperatures and longer times can improve scavenging efficiency, but should be tested to ensure product stability.
-
Filter: Allow the mixture to cool to room temperature. Filter the slurry through a pad of Celite or a fritted funnel to remove the resin.
-
Rinse: Wash the resin on the filter pad with several portions of fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and the washes, and concentrate under reduced pressure. The resulting crude product is now significantly depleted of palladium and ready for final purification by chromatography or crystallization.
Section 5: Data Summary Table
Table 1: Guide to Selecting Base and Ligand Combinations
| Substrate Characteristics | Recommended Base | Rationale | Recommended Ligand Class | Rationale |
| Simple, non-functionalized aryl halides | NaOtBu | Highest reactivity, fast reaction times.[5] | Monodentate Biarylphosphine (e.g., XPhos, RuPhos) | High activity, promotes fast reductive elimination.[3][4] |
| Base-sensitive functional groups (e.g., esters) | K₃PO₄, Cs₂CO₃ | Milder, non-nucleophilic bases.[6] | Monodentate Biarylphosphine (e.g., tBuXPhos) | Effective with weaker bases, good functional group tolerance.[5] |
| Electron-deficient anilines | LiHMDS, NaOtBu | Stronger base needed for less nucleophilic amines.[5] | Electron-rich, bulky ligands (e.g., BrettPhos) | Overcomes slow oxidative addition and facilitates C-N coupling. |
| Sterically hindered substrates | NaOtBu | Strong base helps drive sterically demanding couplings. | Josiphos-type ligands | Ferrocene backbone provides a unique steric and electronic profile suitable for hindered substrates.[11] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 13. escholarship.org [escholarship.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Technical Guide to the Structural Elucidation of 2-(Phenylsulfonyl)aniline: A Comparative Analysis Utilizing ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a foundational pillar of scientific rigor. In this guide, we delve into the comprehensive spectral characterization of 2-(Phenylsulfonyl)aniline (CAS No: 4273-98-7), a molecule of interest in synthetic and medicinal chemistry. Our primary focus will be the elucidation of its structure through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, providing a detailed interpretation of the spectral data. Furthermore, we will objectively compare the insights derived from NMR with those obtainable from other common analytical techniques, offering a holistic perspective on its structural analysis.
The Central Role of NMR in Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the structural elucidation of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2] Unlike techniques that provide more global information, such as mass spectrometry (molecular weight) or infrared spectroscopy (functional groups), NMR allows for a detailed, atom-by-atom mapping of the molecular framework. This is particularly crucial in drug discovery and development, where subtle structural variations can lead to significant differences in biological activity and safety profiles.[3][4]
The fundamental principle of NMR involves the interaction of atomic nuclei with an external magnetic field. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, they can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, and the specific frequency at which this occurs—the chemical shift (δ)—is highly sensitive to the local electronic environment of the nucleus.
Analysis of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides a wealth of information regarding the proton environments within the this compound molecule. The spectrum, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals for each chemically non-equivalent proton.
Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.91 | Doublet (d) | 2H | Protons ortho to the sulfonyl group on the phenyl ring |
| 7.67 | Triplet (t) | 2H | Protons meta to the sulfonyl group on the phenyl ring |
| 7.58 | Triplet (t) | 2H | Proton para to the sulfonyl group on the phenyl ring and one proton on the aniline ring |
| 7.29 | Triplet (t) | 1H | Proton on the aniline ring |
| 6.77 | Doublet (d) | 1H | Proton on the aniline ring |
| 6.67 | Triplet (t) | 1H | Proton on the aniline ring |
| 6.12 | Singlet (s) | 2H | -NH₂ protons |
Data sourced from ChemicalBook[5]
The downfield shift of the protons on the phenylsulfonyl ring (δ 7.58-7.91 ppm) is attributed to the strong electron-withdrawing nature of the sulfonyl group (-SO₂-), which deshields the adjacent protons. The protons on the aniline ring appear more upfield (δ 6.67-7.58 ppm) due to the electron-donating effect of the amino group (-NH₂). The broad singlet at 6.12 ppm is characteristic of the amine protons, which can undergo exchange with residual water in the solvent, often resulting in a broad signal with no observable coupling.
Delving Deeper with ¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 147.8 | C-NH₂ (aniline ring) |
| 141.5 | C-SO₂ (phenyl ring) |
| 134.5 | CH (aniline ring) |
| 133.1 | CH (phenyl ring) |
| 130.4 | CH (aniline ring) |
| 129.5 | CH (phenyl ring) |
| 126.9 | CH (phenyl ring) |
| 119.3 | C-SO₂ (aniline ring) |
| 117.0 | CH (aniline ring) |
| 116.6 | CH (aniline ring) |
The carbon atom attached to the electron-donating amino group (C-NH₂) is significantly shielded and appears at a characteristic upfield position for an aromatic carbon attached to nitrogen. Conversely, the carbon atom directly bonded to the electron-withdrawing sulfonyl group (C-SO₂) on the phenyl ring is deshielded and appears at a downfield chemical shift. The remaining aromatic carbons resonate in the expected region for substituted benzene rings.
A Comparative Look: NMR vs. Other Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, a comprehensive characterization often involves a multi-technique approach.
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, one would expect to observe characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and strong, characteristic stretches for the S=O bonds of the sulfone group (typically in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹). While IR confirms the presence of these functional groups, it does not provide information on their connectivity.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For this compound (C₁₂H₁₁NO₂S), the expected molecular ion peak [M]⁺ would be at m/z 233.05. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure, for instance, the loss of the phenylsulfonyl group. However, MS alone cannot definitively establish the substitution pattern on the aromatic rings.
The synergy of these techniques provides a self-validating system. NMR determines the precise arrangement of atoms, MS confirms the molecular formula, and IR verifies the presence of key functional groups.
Experimental Protocols for NMR Data Acquisition
Obtaining high-quality NMR data is contingent upon proper sample preparation and instrument parameterization.
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Angle: A 30-45 degree pulse is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are usually sufficient for good signal-to-noise.
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz or higher.
-
Technique: Proton-decoupled.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Several hundred to several thousand scans are often necessary due to the low natural abundance of ¹³C.
Visualizing the Structure and Key NMR Insights
To visually represent the molecular structure and the information gleaned from NMR, we can use diagrams.
Caption: Molecular structure of this compound.
Caption: A typical workflow for NMR-based structural elucidation.
Conclusion
The structural elucidation of this compound is unequivocally achieved through the synergistic application of ¹H and ¹³C NMR spectroscopy. These techniques provide a detailed and definitive map of the atomic connectivity and chemical environments within the molecule. While other analytical methods such as IR and mass spectrometry offer valuable complementary information, NMR spectroscopy remains the gold standard for the comprehensive characterization of such organic compounds in solution. The data and protocols presented in this guide provide a robust framework for the analysis of this compound and can be extrapolated to the characterization of other novel chemical entities in a research and development setting.
References
ATR-IR spectrum analysis of 2-(Phenylsulfonyl)aniline
An In-Depth Guide to the ATR-IR Spectrum Analysis of 2-(Phenylsulfonyl)aniline: A Comparative Approach
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of this compound using Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a comparative perspective, grounded in the fundamental principles of the technique and supported by experimental best practices. We will explore the causality behind experimental choices, ensuring a robust and reproducible analytical workflow.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₂H₁₁NO₂S, is a sulfonamide-containing aromatic amine.[1] Its structure, featuring two phenyl rings, a primary amine group, and a sulfone linker, makes it a valuable scaffold in medicinal chemistry and materials science.[2][3] Accurate and efficient characterization of this molecule is paramount for quality control, reaction monitoring, and structural elucidation. Infrared spectroscopy provides a rapid, non-destructive method to obtain a unique molecular fingerprint based on the vibrational modes of its functional groups. Among various IR sampling techniques, ATR has emerged as the dominant method due to its simplicity and minimal sample preparation requirements.[4][5]
The Principle of ATR-IR Spectroscopy: A Surface-Sensitive Technique
Attenuated Total Reflectance (ATR) is a sampling technique used with Fourier Transform Infrared (FT-IR) spectroscopy that has revolutionized the analysis of solid and liquid samples.[5] Unlike traditional transmission methods where the IR beam passes directly through the sample, ATR works on the principle of total internal reflection.[6]
An infrared beam is directed into a crystal of high refractive index (e.g., diamond, zinc selenide, or germanium).[7] The beam reflects internally off the crystal surface that is in contact with the sample.[6] At each reflection point, an evanescent wave propagates a short distance (typically 0.5 to 5 microns) from the crystal surface into the sample.[4][8] If the sample contains functional groups that absorb at specific IR frequencies, the evanescent wave will be attenuated (weakened). The detector measures this attenuated IR beam, resulting in an absorption spectrum that is characteristic of the sample's surface.[5]
The key advantage of this technique is the elimination of tedious sample preparation, such as creating KBr pellets, which can be time-consuming and prone to inconsistencies.[4] ATR is ideal for analyzing powders, thick films, pastes, and liquids with minimal effort.[5][7]
Caption: Principle of Attenuated Total Reflectance (ATR) Spectroscopy.
Spectral Analysis of this compound
The ATR-IR spectrum of this compound is rich with information, revealing the characteristic vibrations of its primary amine, sulfone, and aromatic ring functional groups. The following table provides a detailed assignment of the expected absorption bands.
| Wavenumber (cm⁻¹) Range | Intensity | Assignment | Vibrational Mode |
| 3400 - 3500 | Medium | N-H Asymmetric Stretch | Primary Aromatic Amine (-NH₂) |
| 3300 - 3400 | Medium | N-H Symmetric Stretch | Primary Aromatic Amine (-NH₂) |
| 3000 - 3100 | Medium-Weak | Aromatic C-H Stretch | Phenyl Rings |
| 1580 - 1650 | Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1550 - 1600 | Medium | C=C Ring Stretch | Phenyl Rings |
| 1450 - 1500 | Medium | C=C Ring Stretch | Phenyl Rings |
| 1290 - 1350 | Strong | SO₂ Asymmetric Stretch | Sulfone Group (-SO₂-) |
| 1250 - 1335 | Strong | Aromatic C-N Stretch | Amine Group |
| 1120 - 1160 | Strong | SO₂ Symmetric Stretch | Sulfone Group (-SO₂-) |
| 675 - 900 | Strong | C-H Out-of-Plane Bending | Phenyl Rings (Substitution) |
Detailed Interpretation:
-
N-H Vibrations (Amine Group): As a primary aromatic amine, this compound is expected to show two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations.[9][10] These bands are typically sharper than the broad O-H stretches seen in alcohols.[10] Furthermore, a strong N-H bending (scissoring) vibration should be clearly visible in the 1580-1650 cm⁻¹ range.[9][11] The strong C-N stretching band for an aromatic amine is found in the 1250-1335 cm⁻¹ region.[10][11]
-
S=O Vibrations (Sulfone Group): The sulfone group is characterized by two very strong and prominent absorption bands. The asymmetric stretching vibration appears at a higher frequency, typically in the 1290-1350 cm⁻¹ range, while the symmetric stretch is found between 1120-1160 cm⁻¹.[12][13] The intensity of these peaks makes them excellent diagnostic markers for the sulfone moiety.
-
Aromatic Ring Vibrations: The presence of two phenyl rings gives rise to several characteristic signals. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.[14] Multiple bands in the 1450-1600 cm⁻¹ region are due to carbon-carbon stretching vibrations within the aromatic rings.[14] Finally, strong absorptions in the "fingerprint region" between 675-900 cm⁻¹ arise from C-H out-of-plane bending, which can provide information about the substitution pattern on the rings.[14]
Comparative Analysis: ATR-IR vs. Transmission IR
While both techniques yield valuable information, their practical application and the nature of the resulting data differ significantly. The choice between them is a critical experimental decision.
| Feature | ATR-IR Spectroscopy | Transmission IR (KBr Pellet) |
| Sample Preparation | Minimal; place a small amount of solid powder directly on the crystal.[4] | Extensive; sample must be finely ground and homogeneously mixed with KBr powder, then pressed into a transparent pellet. |
| Speed & Throughput | High; analysis time per sample is typically less than a minute.[4] | Low; pellet preparation is time-consuming and can be a bottleneck in high-throughput environments. |
| Data Quality | Excellent for most samples; surface-sensitive, reducing scattering effects.[8] | Prone to artifacts like scattering (Christiansen effect) if not perfectly prepared. Particle size and moisture can significantly impact the spectrum. |
| Sample Amount | Very small (milligrams or less). | Requires a larger sample amount to be dispersed in the KBr matrix. |
| Quantitative Work | Highly reproducible due to fixed path length (penetration depth).[4] | Challenging; path length is dependent on pellet thickness and uniformity, making quantitative analysis less precise. |
| Best For | Routine QC, high-throughput screening, analysis of thick or opaque materials.[5] | Structural analysis where comparison with historical transmission library data is required. |
Experimental Protocol: Acquiring a High-Quality ATR-IR Spectrum
This protocol outlines a self-validating system for obtaining a reliable ATR-IR spectrum of this compound. The causality behind each step is explained to ensure scientific integrity.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound [stenutz.eu]
- 3. researchgate.net [researchgate.net]
- 4. mmrc.caltech.edu [mmrc.caltech.edu]
- 5. The principles and applications of ATR - 奥谱天成(厦门)光电有限公司 [optosky.net]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. m.youtube.com [m.youtube.com]
- 8. unige.ch [unige.ch]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. wikieducator.org [wikieducator.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structural Elucidation of 2-(Phenylsulfonyl)aniline: Mass Spectrometry vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. 2-(Phenylsulfonyl)aniline, a molecule of interest in medicinal chemistry and material science, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth comparison of mass spectrometry and other spectroscopic techniques for the structural elucidation of this compound, offering field-proven insights for robust analytical workflows.
The Central Role of Mass Spectrometry in Unraveling Molecular Structure
Mass spectrometry (MS) stands as a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₁₁NO₂S, Molecular Weight: 233.29 g/mol ), electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides a wealth of data for structural confirmation.[1][2]
Predicted Fragmentation Pattern of this compound
Based on established fragmentation pathways for aromatic sulfonamides, the ESI-MS/MS spectrum of protonated this compound ([M+H]⁺ at m/z 234) is anticipated to exhibit a series of characteristic product ions. The fragmentation cascade is primarily driven by the lability of the C-S and S-N bonds.
A key fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a molecule with a mass of 64 Da.[3] This rearrangement is a common phenomenon in the gas-phase chemistry of these ions.
Table 1: Predicted Key Fragment Ions of this compound in Positive Ion ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 234 | 170 | 64 (SO₂) | [C₁₂H₁₂N]⁺ |
| 234 | 155 | 79 (C₆H₅O) | [C₆H₆NSO]⁺ |
| 234 | 93 | 141 (C₆H₅SO₂) | [C₆H₇N]⁺ (Aniline) |
| 234 | 77 | 157 (C₆H₆NO₂S) | [C₆H₅]⁺ (Phenyl) |
The following diagram illustrates the predicted major fragmentation pathways for protonated this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Complementary Spectroscopic Techniques: A Holistic Approach
While mass spectrometry provides invaluable information on molecular weight and fragmentation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the compound's structural framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms within a molecule. For this compound, the NMR spectra would reveal key structural features.
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the nine protons of the two phenyl rings. The two protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, confirming the asymmetry of the structure.[4][5] The chemical shifts of the carbons directly attached to the sulfonyl group and the nitrogen atom will be particularly informative.
Infrared (IR) Spectroscopy
IR spectroscopy is adept at identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.[6][7]
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
-
S=O Stretching: Strong absorption bands around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl (SO₂) group.
-
C-S Stretching: A weaker absorption band in the 600-800 cm⁻¹ region.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.
Comparative Analysis: Strengths and Limitations
| Technique | Strengths | Limitations |
| Mass Spectrometry (MS) | - High sensitivity- Provides molecular weight information- Elucidates fragmentation patterns for structural confirmation | - Isomers can be difficult to distinguish without MS/MS- Does not provide detailed information on atom connectivity |
| NMR Spectroscopy | - Provides detailed information on the carbon-hydrogen framework- Unambiguously determines atom connectivity and stereochemistry | - Lower sensitivity compared to MS- Requires larger sample amounts- Complex spectra can be challenging to interpret |
| IR Spectroscopy | - Excellent for identifying functional groups- Fast and non-destructive | - Provides limited information on the overall molecular structure- Not suitable for complex mixture analysis without hyphenation |
Experimental Protocol: Acquiring High-Resolution MS/MS Data
The following protocol outlines a standard procedure for obtaining high-resolution ESI-MS/MS data for this compound.
Caption: Workflow for ESI-MS/MS analysis of this compound.
Conclusion
The structural elucidation of this compound is most effectively achieved through a synergistic application of mass spectrometry and spectroscopic techniques. Mass spectrometry provides definitive molecular weight information and characteristic fragmentation patterns, while NMR and IR spectroscopy offer detailed insights into the molecular framework and functional groups present. By integrating the data from these complementary methods, researchers and scientists can achieve a high degree of confidence in the structural assignment, a critical step in drug development and chemical research.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound [stenutz.eu]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. This compound(4273-98-7) 13C NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound(4273-98-7) IR Spectrum [m.chemicalbook.com]
A Comparative Guide to the Biological Activity of 2-(Phenylsulfonyl)aniline Analogs
The 2-(phenylsulfonyl)aniline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a diverse range of biologically active compounds. Its inherent structural features—a flexible sulfonamide linker connecting two aromatic rings—allow for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of this compound analogs, delving into their structure-activity relationships (SAR) across various therapeutic targets. We will explore their anti-inflammatory, enzyme-inhibitory, and antimicrobial activities, supported by experimental data, and provide detailed protocols for their evaluation.
Comparative Analysis of Biological Activities
The versatility of the this compound core allows for its adaptation to target a wide array of biological processes. The nature and position of substituents on both the phenylsulfonyl and aniline rings are critical determinants of potency and selectivity.
Anti-inflammatory and COX-Inhibitory Activity
A prominent application of this scaffold is in the development of anti-inflammatory agents, many of which function by inhibiting cyclooxygenase (COX) enzymes. The 4-(methylsulfonyl)aniline pharmacophore, in particular, is a key feature in selective COX-2 inhibitors like celecoxib.[1] By incorporating this moiety into known non-steroidal anti-inflammatory drugs (NSAIDs), researchers have developed novel analogs with maintained or enhanced anti-inflammatory effects.[2][3]
Another key target in inflammation is Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. Analogs based on a phenyl sulfonamide scaffold have been designed as potent modulators of TNF-α production.[4][5]
Table 1: Comparative Anti-inflammatory Activity of this compound Analogs
| Compound ID | Target | Assay | Activity/Potency | Reference |
| LASSBio-1439 (2e) | TNF-α | In vitro murine TNF-α production | ~50% inhibition at 100 µM (similar to thalidomide) | [4] |
| Compound 12 | Inflammation | In vivo egg-white induced rat paw edema | Comparable effect to diclofenac sodium | [2][3] |
| Compound 13 | Inflammation | In vivo egg-white induced rat paw edema | Comparable effect to diclofenac sodium | [2][3] |
| Indole Derivative 7i | COX-2 | In vitro COX inhibition assay | IC50 = 0.09 µM (Celecoxib IC50 = 0.06 µM) | [1] |
| Indole Derivative 9b | COX-2 | In vitro COX inhibition assay | IC50 = 0.08 µM (Celecoxib IC50 = 0.06 µM) | [1] |
The data indicates that modifications, such as the incorporation of an indole nucleus or a tetrafluorophthalimide group, can yield compounds with potent anti-inflammatory properties.[1][4] Specifically, the indole derivatives showed excellent COX-2 selectivity, a desirable trait for minimizing gastrointestinal side effects associated with non-selective NSAIDs.[1]
Enzyme Inhibition: Beyond Inflammation
The this compound scaffold is an effective template for designing inhibitors for various enzyme families. The sulfonamide moiety can act as a zinc-binding group or mimic a transition state, while the aromatic rings engage in hydrophobic and π-stacking interactions within the enzyme's active site.[6][7]
-
Aldose Reductase Inhibition: N-(phenylsulfonyl)glycines and their analogs have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Studies revealed that N-phenyl substitution on the glycine moiety enhances affinity for the enzyme.[8]
-
Carbonic Anhydrase (CA) and Cholinesterase (ChE) Inhibition: A series of N-phenylsulfonamide derivatives were synthesized and found to be potent inhibitors of human CA isoenzymes (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[6] These enzymes are therapeutic targets for conditions like glaucoma and Alzheimer's disease.
Table 2: Comparative Enzyme Inhibition Data for Phenylsulfonamide Analogs
| Compound ID | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| Compound 2 | hCA II | 33.5 ± 0.38 nM | [6] |
| Compound 8 | hCA I | 45.7 ± 0.46 nM | [6] |
| Compound 8 | AChE | 31.5 ± 0.33 nM | [6] |
| Compound 8 | BChE | 24.4 ± 0.29 nM | [6] |
These results highlight the potential to develop highly potent and selective enzyme inhibitors by modifying the substitution pattern on the phenylsulfonamide core.[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is governed by the electronic and steric properties of their substituents. A generalized SAR can be summarized as follows:
-
Sulfonamide Linker: This group is often critical for activity, acting as a hydrogen bond donor/acceptor or a coordinating group for metal ions in enzyme active sites.[9]
-
Aniline Ring (B-ring): Substitutions on this ring directly impact binding. For instance, in PPARγ modulators, dichloro-substitution at the 3 and 5 positions was found to be crucial for high affinity.[9]
-
Phenylsulfonyl Ring (A-ring): Modifications here can modulate potency and pharmacokinetic properties. For PPARγ modulators, substitutions at the 4-position were associated with higher transcriptional activity.[9]
Caption: Generalized Structure-Activity Relationship (SAR) for this compound analogs.
Experimental Protocol: In Vitro TNF-α Production Assay
To assess the anti-inflammatory potential of novel analogs, a robust and reproducible assay is essential. The following protocol details an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated murine macrophages, a method adapted from established pharmacological screenings.[4]
Rationale: This cell-based assay provides a physiologically relevant system to screen for compounds that interfere with the inflammatory signaling cascade leading to TNF-α release. Macrophages are key immune cells that produce large amounts of TNF-α in response to inflammatory stimuli like LPS.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight. The rationale for this density is to achieve a confluent monolayer that will produce a detectable amount of TNF-α.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound analogs in DMSO.
-
Create serial dilutions of the test compounds in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., thalidomide).[4]
-
Pre-incubate the cells with the compounds for 1 hour. This allows the compounds to penetrate the cells and interact with their intracellular targets before the inflammatory stimulus is added.
-
-
Stimulation:
-
Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the negative control wells (cells with medium only). LPS is a potent inducer of TNF-α production in macrophages.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Sample Collection and ELISA:
-
After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatant, which contains the secreted TNF-α.
-
Quantify the TNF-α concentration in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions. The principle of ELISA involves capturing the TNF-α with a specific antibody, followed by detection with a second, enzyme-linked antibody that generates a colorimetric signal proportional to the amount of TNF-α present.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Construct a standard curve using recombinant TNF-α.
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Determine the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of compound required to inhibit 50% of TNF-α production) using non-linear regression analysis.
-
Caption: Experimental workflow for the in vitro TNF-α inhibition assay.
Mechanism of Action: Visualizing the Target Pathway
Many of the anti-inflammatory this compound analogs function by inhibiting the COX-2 enzyme. This enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a primary goal in modern anti-inflammatory drug design.
Caption: Inhibition of the COX-2 pathway by this compound analogs.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The comparative data clearly demonstrate that strategic modifications to this core structure can yield potent and selective modulators of diverse biological targets, including enzymes and signaling pathways involved in inflammation, neurological disorders, and microbial infections.
Future research should focus on leveraging computational modeling and structure-based design to further refine the selectivity of these analogs.[9][10] Exploring novel substitutions and expanding the chemical space around this privileged scaffold will undoubtedly lead to the discovery of next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting adenylate-forming enzymes with designed sulfonyladenosine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure-Activity Relationships, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Limitations of the Classical Approach: Sulfonyl Chlorides
An indispensable structural motif in medicinal chemistry and materials science, the sulfonamide functional group has driven significant research into its synthesis. For decades, the reaction of a sulfonyl chloride with a primary or secondary amine, often under basic conditions (the Hinsberg reaction), has been the cornerstone of sulfonamide formation. However, the inherent reactivity and instability of sulfonyl chlorides, their limited commercial availability, and their often harsh preparation methods have spurred the development of more robust and versatile alternatives.
This guide provides a comparative overview of modern reagents for sulfonamide synthesis, moving beyond the classical approach. We will delve into the utility of sulfonyl fluorides, sulfinate salts, and sulfonic acids, presenting their mechanisms, advantages, and detailed experimental protocols. The information is tailored for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
The traditional synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. While effective, this method is hampered by several drawbacks:
-
Reagent Instability: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis, making their storage and handling challenging.
-
Limited Availability: Many complex or functionally diverse sulfonyl chlorides are not commercially available and must be synthesized immediately before use, often from the corresponding sulfonic acids using harsh chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Safety Concerns: The use of chlorinating agents for the preparation of sulfonyl chlorides raises safety and environmental concerns.
These limitations have led to the exploration of more stable and readily accessible precursors for sulfonamide synthesis.
Sulfonyl Fluorides: A Stable and Selective Alternative
Sulfonyl fluorides have emerged as superior alternatives to sulfonyl chlorides due to their remarkable stability and tunable reactivity. They are generally stable to a wide range of reaction conditions, including chromatography, and are less prone to hydrolysis. Their reactivity can be effectively modulated with the appropriate choice of base or catalyst.
Mechanism of Action
The N-sulfonylation reaction with sulfonyl fluorides typically proceeds via a base-mediated activation of the amine, which then attacks the electrophilic sulfur atom of the sulfonyl fluoride. The choice of base is critical and can range from simple organic bases like triethylamine (TEA) to stronger bases like 1,8-diazabicycloundec-7-ene (DBU) or potassium carbonate (K₂CO₃), depending on the nucleophilicity of the amine.
Figure 1. General workflow for sulfonamide synthesis using sulfonyl fluorides.
Experimental Protocol: Synthesis of a Sulfonamide using a Sulfonyl Fluoride
This protocol describes a general procedure for the synthesis of a sulfonamide from an amine and a sulfonyl fluoride using DBU as the base.
Materials:
-
Amine (1.0 equiv)
-
Sulfonyl fluoride (1.1 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv)
-
Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a solution of the amine (1.0 equiv) in acetonitrile, add the sulfonyl fluoride (1.1 equiv).
-
Add DBU (1.5 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Sulfinate Salts: A Reductive Coupling Approach
Sodium sulfinates are another class of stable, readily available precursors for sulfonamide synthesis. The reaction typically proceeds via a reductive coupling mechanism, often in the presence of an oxidant and a catalyst. This method is particularly useful for synthesizing a diverse range of sulfonamides from commercially available sulfinate salts.
Mechanism of Action
A common method involves the in situ generation of a sulfonyl radical from the sulfinate salt using an oxidant like sodium hypochlorite (NaOCl). The sulfonyl radical is then trapped by the amine to form the sulfonamide. Other methods may involve the formation of a sulfonyl chloride in situ, which then reacts with the amine.
Figure 2. Reductive coupling pathway for sulfonamide synthesis from sulfinate salts.
Experimental Protocol: Synthesis of a Sulfonamide from a Sodium Sulfinate
This protocol outlines a general procedure for the synthesis of sulfonamides from amines and sodium sulfinates using sodium hypochlorite as the oxidant.
Materials:
-
Amine (1.0 equiv)
-
Sodium sulfinate (1.2 equiv)
-
Sodium hypochlorite (NaOCl) solution (1.5 equiv)
-
Ethyl acetate (EtOAc) as solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Dissolve the amine (1.0 equiv) and sodium sulfinate (1.2 equiv) in ethyl acetate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sodium hypochlorite solution (1.5 equiv) dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the sulfonamide.
Direct Use of Sulfonic Acids: An Atom-Economical Approach
The direct coupling of sulfonic acids with amines represents a highly atom-economical and environmentally friendly approach to sulfonamide synthesis, as it avoids the pre-functionalization of the sulfonic acid. This transformation, however, requires an activating agent to convert the sulfonic acid into a more reactive species in situ.
Mechanism of Action
Various activating agents can be employed, such as boric acid, which is proposed to form a mixed anhydride with the sulfonic acid, rendering it more susceptible to nucleophilic attack by the amine. Other methods utilize coupling reagents common in amide bond formation.
Figure 3. Activation and coupling of sulfonic acids for sulfonamide synthesis.
Experimental Protocol: Direct Sulfonamide Synthesis from a Sulfonic Acid
This protocol provides a general method for the direct synthesis of sulfonamides from sulfonic acids and amines using boric acid as a catalyst.
Materials:
-
Sulfonic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Boric acid (0.2 equiv)
-
Toluene as solvent (with Dean-Stark trap)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle and condenser with Dean-Stark trap
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the sulfonic acid (1.0 equiv), amine (1.2 equiv), boric acid (0.2 equiv), and toluene.
-
Heat the reaction mixture to reflux and continue heating for 12-24 hours, azeotropically removing water using the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired sulfonamide.
Comparative Guide to Sulfonamide Synthesis Reagents
| Feature | Sulfonyl Chlorides | Sulfonyl Fluorides | Sulfinate Salts | Sulfonic Acids |
| Stability | Low (moisture sensitive) | High | High (crystalline solids) | High |
| Availability | Limited commercial diversity | Growing commercial diversity | Wide commercial diversity | Wide commercial diversity |
| Reaction Conditions | Often harsh (strong bases) | Generally mild | Mild | High temperatures (reflux) |
| Key Advantages | Traditional, well-established | High stability, tunable reactivity | Use of stable precursors | Atom-economical, avoids pre-activation |
| Key Disadvantages | Instability, harsh preparation | Higher cost for some reagents | Requires an oxidant | High reaction temperatures |
| Typical Yields | Moderate to high | High | Moderate to high | Moderate to high |
Conclusion
The synthesis of sulfonamides has evolved significantly from its reliance on sulfonyl chlorides. The development of alternative reagents such as sulfonyl fluorides, sulfinate salts, and the direct use of sulfonic acids offers chemists a broader and more versatile toolkit. Sulfonyl fluorides provide a balance of stability and reactivity, making them ideal for complex molecule synthesis. Sulfinate salts offer a convenient entry point from readily available starting materials, while the direct use of sulfonic acids presents a green and atom-economical strategy. The choice of reagent will ultimately depend on the specific synthetic challenge, including substrate scope, functional group tolerance, and desired reaction conditions. By understanding the advantages and limitations of each approach, researchers can make more informed decisions to streamline the synthesis of these vital chemical compounds.
A Comparative Guide to Synthetic Strategies: Leveraging 2-(Phenylsulfonyl)aniline vs. De Novo Sulfonylation
Abstract
For chemists engaged in the synthesis of complex molecules bearing the N-phenylsulfonamide moiety, the choice of synthetic strategy is a critical decision that impacts overall efficiency, yield, and scalability. This guide provides an in-depth comparison of two primary approaches for the synthesis of N-acetyl-2-(phenylsulfonyl)aniline: a direct, single-step acetylation of the readily available building block, 2-(phenylsulfonyl)aniline, and a multi-step approach involving the de novo construction of the C-S bond via a copper-catalyzed cross-coupling reaction. Through a detailed examination of representative experimental protocols, mechanistic considerations, and a comparative analysis of the synthetic routes, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The N-Phenylsulfonamide Moiety and Synthetic Strategy
The N-phenylsulfonamide functional group is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding. Its prevalence in pharmaceuticals and functional materials necessitates efficient and versatile synthetic routes. When faced with the task of constructing a molecule containing this moiety, a synthetic chemist is presented with a fundamental choice:
-
The Building Block Approach: Utilize a precursor that already contains the core phenylsulfonylaniline scaffold, such as this compound, and perform subsequent functionalization.
-
The De Novo Sulfonylation Approach: Construct the crucial C-S bond at a suitable stage in the synthesis, typically through the reaction of an aryl halide or its equivalent with a sulfonylating agent or a sulfur source.
This guide will use the synthesis of N-acetyl-2-(phenylsulfonyl)aniline as a model system to objectively compare these two strategic paradigms.
The Building Block Approach: Direct Acetylation of this compound
The most direct route to N-acetyl-2-(phenylsulfonyl)aniline is the acetylation of the commercially available starting material, this compound. This approach leverages the pre-existing phenylsulfonylaniline framework, reducing the synthesis to a single, high-yielding transformation.
Reaction Scheme and Mechanism
The acetylation of an aniline is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride. In the case of acetic anhydride, the reaction proceeds via a tetrahedral intermediate, which then collapses to form the amide product and a molecule of acetic acid. The reaction is often carried out in the presence of a mild base to neutralize the acid byproduct.
A Comparative Guide to the Purity Analysis of 2-(Phenylsulfonyl)aniline by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and synthetic intermediates is non-negotiable. 2-(Phenylsulfonyl)aniline, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, is no exception.[1] Its purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final product. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound, grounded in established scientific principles and regulatory standards.
The Analytical Imperative: Why HPLC is the Gold Standard
While techniques like Thin-Layer Chromatography (TLC) offer rapid qualitative assessments and Quantitative Nuclear Magnetic Resonance (qNMR) can provide purity data without a reference standard, Reverse-Phase HPLC (RP-HPLC) remains the predominant technique for purity determination in the pharmaceutical industry.[2] Its high resolving power, sensitivity, precision, and accuracy make it unparalleled for separating the main component from structurally similar impurities, which is a critical requirement for regulatory submissions. The choice of an analytical method is fundamentally driven by its intended purpose, and for quantitative purity analysis, HPLC provides the necessary robustness and validation capabilities.[2][3]
Core Methodology: A Validated RP-HPLC Approach for this compound
The following method is designed based on the physicochemical properties of this compound—an aromatic amine with a sulfone functional group—and best practices in chromatographic science.[4] The presence of the basic aniline group necessitates careful pH control of the mobile phase to ensure consistent ionization and sharp, symmetrical peaks.
Experimental Protocol: RP-HPLC Purity Determination
-
Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Test Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 stationary phase provides the necessary hydrophobicity to retain the non-polar phenyl rings of the molecule. The 250 mm length ensures high efficiency and resolution for separating closely related impurities.
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Rationale: The acidic pH ensures the primary amine group of the aniline moiety is protonated, which minimizes peak tailing that can occur from interactions with residual silanols on the silica support.
-
-
Solvent B: Acetonitrile.
-
Rationale: Acetonitrile is a common organic modifier in RP-HPLC with excellent UV transparency and low viscosity.[5]
-
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 25 40 60 30 40 60 35 60 40 | 40 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
-
-
Detection Wavelength: 254 nm.
-
Rationale: This wavelength is commonly used for aromatic compounds, providing a good response for the phenyl rings in the analyte.
-
-
Injection Volume: 10 µL.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if the following criteria are met, in accordance with USP <621> guidelines:[6][7][8]
-
Tailing Factor (Asymmetry Factor): Not more than 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram for the Test Solution.
-
Calculate the purity of this compound using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow for HPLC Purity Analysis
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparative Analysis of HPLC Methodologies
The choice of column and mobile phase is critical for achieving optimal separation. While the C18 column is a robust starting point, other stationary phases can offer different selectivity. Similarly, methanol can be used as an alternative to acetonitrile.
| Parameter | Method A (Core) | Method B (Alternative Column) | Method C (Alternative Solvent) |
| Column | C18, 250mm x 4.6mm, 5µm | Phenyl-Hexyl, 250mm x 4.6mm, 5µm | C18, 250mm x 4.6mm, 5µm |
| Organic Solvent | Acetonitrile | Acetonitrile | Methanol |
| Hypothetical Retention Time | 12.5 min | 14.2 min | 15.8 min |
| Hypothetical Resolution (Rs) | 2.8 (vs. key impurity) | 3.5 (vs. key impurity) | 2.5 (vs. key impurity) |
| Hypothetical Tailing Factor | 1.1 | 1.0 | 1.2 |
| Advantages | Robust, widely available, good starting point. | Enhanced selectivity for aromatic compounds due to π-π interactions. Potentially better resolution for aromatic impurities. | Lower cost, different selectivity profile. |
| Limitations | May not resolve all structurally similar impurities. | Longer retention times, may not be necessary if C18 provides adequate separation. | Higher viscosity can lead to higher backpressure. May provide lower efficiency than acetonitrile. |
Expert Justification: Method B, using a Phenyl-Hexyl column, could be a superior choice if impurities with subtle differences in their aromatic systems are present. The π-π interactions between the phenyl groups of the stationary phase and the analyte can provide a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase, often leading to improved resolution. Method C is a viable economic alternative, but the potential for lower efficiency and higher backpressure must be considered.[9]
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques have their place in the analytical workflow.
| Feature | RP-HPLC | Thin-Layer Chromatography (TLC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between stationary and mobile phases.[6] | Differential adsorption on a solid adsorbent.[2] | Signal intensity is directly proportional to the number of nuclei. |
| Information | Retention time, Peak Area (% Purity) | Retention factor (Rf), Presence of spots | Chemical structure, Molar quantity |
| Sensitivity | High (ng to µg/mL)[2] | Low to Moderate (µg) | Moderate |
| Quantitation | Excellent precision and accuracy.[2] | Semi-quantitative at best | Excellent accuracy, primary method |
| Key Advantages | Robust, reproducible, high-resolution, suitable for routine QC.[2] | Fast, inexpensive, good for reaction monitoring. | No need for specific reference standards, provides structural info. |
| Limitations | Requires reference standards for impurity identification, potential for co-elution. | Low resolution and sensitivity, not suitable for precise quantification. | Lower sensitivity than HPLC, requires expensive instrumentation, complex mixtures can be difficult to analyze. |
Comparative Logic of Analytical Techniques
Caption: Comparison of HPLC, TLC, and qNMR for purity analysis applications.
Conclusion
The purity analysis of this compound is most effectively and reliably achieved using a well-developed and validated Reverse-Phase HPLC method. A C18 column with an acetonitrile/acidified water mobile phase provides a robust foundation for accurate and reproducible results, consistent with the rigorous standards of the pharmaceutical industry. While alternative HPLC columns, such as Phenyl-Hexyl, can offer enhanced selectivity for specific impurity profiles, the choice must be justified by experimental data. Techniques like TLC and qNMR serve complementary roles, but for routine quality control and release testing, the high-resolution, quantitative power of HPLC is indispensable. Adherence to pharmacopeial guidelines, such as USP <621>, and validation principles outlined by ICH Q2(R2) ensures that the chosen method is not only scientifically sound but also regulatorily compliant.[7][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Critically Evaluating a Certificate of Analysis for 2-(Phenylsulfonyl)aniline (CAS 4273-98-7)
For researchers and professionals in pharmaceutical development and organic synthesis, the starting material is the bedrock of the entire discovery and manufacturing pipeline. The Certificate of Analysis (CoA) is the primary document attesting to a material's quality, yet it is often taken at face value. This guide provides an in-depth framework for critically evaluating the CoA for 2-(Phenylsulfonyl)aniline, a vital intermediate in the synthesis of pharmaceuticals like anti-inflammatory drugs, as well as in the production of specialty polymers and dyes. We will move beyond a superficial check, delving into the analytical techniques themselves to empower you to compare suppliers, troubleshoot experiments, and ensure the integrity of your work.
Deconstructing the CoA: Beyond the Purity Percentage
A CoA is more than a simple declaration of purity; it is a dossier of the material's identity and quality profile. When comparing this compound from different suppliers, the nuances within the analytical data can reveal critical differences in quality that a single percentage point might obscure.
A typical CoA will list specifications for appearance, identity, and purity. However, a high-quality, trustworthy CoA provides verifiable data. For instance, a purity value of "≥99% (HPLC)" is standard, but a superior CoA will include the actual chromatogram, allowing an experienced scientist to assess peak shape, baseline noise, and the presence of any minor, unquantified impurities.[1]
Let's compare hypothetical data from two suppliers for the same lot of this compound to illustrate this point.
| Parameter | Supplier A (Standard Grade) | Supplier B (High-Purity Grade) | Scientist's Interpretation & Why It Matters |
| Appearance | Yellow-brown powder | Off-white to beige powder[2] | Color can indicate the presence of oxidized impurities or residual starting materials. A lighter color often suggests higher purity. |
| Melting Point | 119-122 °C | 120-122 °C[2] | A sharp, narrow melting point range close to the literature value indicates high purity. A broad range suggests the presence of impurities that depress the melting point. |
| Purity (by HPLC) | 99.1% (See Note 1) | 99.8% (See Note 2) | Note 1: Chromatogram shows a main peak at 99.1% with a minor peak at 0.7% and several smaller peaks. Note 2: Clean baseline with a single, sharp peak. The presence of a 0.7% impurity could be a significant issue in multi-step syntheses. |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | While both may conform, subtle differences in the baseline or the presence of small, unassigned peaks in Supplier A's spectrum could signal impurities not captured by HPLC. |
| Residual Solvents (by GC-MS) | <500 ppm Acetone | <50 ppm Acetone | High levels of residual solvents can interfere with subsequent reactions or be unacceptable for pharmaceutical applications. |
The Four Pillars of Analytical Verification
To truly trust a CoA, one must understand the methodologies behind the data. Here, we detail the core analytical techniques used to characterize this compound, providing standardized protocols for in-house verification. This approach creates a self-validating system, ensuring that the material you procure meets the standards your research demands.
Pillar 1: Purity and Quantification via High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for determining the purity of non-volatile organic compounds like this compound.[3][4][5] A reversed-phase C18 column is chosen for its excellent ability to separate moderately polar compounds from both more polar and less polar impurities. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient, while a small amount of formic acid is added to protonate the aniline's amino group. This minimizes peak tailing by preventing interaction with residual silanols on the column, ensuring sharp, symmetrical peaks for accurate quantification.[6]
Experimental Protocol: HPLC-UV Analysis
-
Preparation of Mobile Phase: Prepare a solution of 60:40 (v/v) acetonitrile and water. Add formic acid to a final concentration of 0.1%. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Solution Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) for the calibration curve.[6]
-
Sample Solution Preparation: Prepare a sample solution at a concentration of approximately 25 µg/mL using the same procedure as the standard.
-
Instrumentation & Conditions:
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve and calculate the purity as a percentage of the expected concentration.
Caption: Workflow for HPLC Purity Analysis.
Pillar 2: Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is unparalleled for confirming the chemical structure of a molecule.[7] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.[8][9] For this compound, the ¹H NMR spectrum should show distinct signals for the aromatic protons on both phenyl rings, as well as a characteristic broad signal for the amine (-NH₂) protons. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solubilize the compound and allows for the clear observation of the exchangeable NH₂ protons.[10]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32, to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and coupling patterns (multiplicity) to confirm that they match the expected structure of this compound. The aromatic region (typically 6.5-8.0 ppm) will be complex due to overlapping signals from the two different phenyl rings.
-
Hypothetical ¹H NMR Data Comparison
| Parameter | Supplier A (Standard Grade) | Supplier B (High-Purity Grade) |
| Aromatic Protons | Multiplets at 6.6-7.9 ppm, integrates to 9H. | Multiplets at 6.6-7.9 ppm, integrates to 9H. |
| Amine Protons | Broad singlet at ~5.9 ppm, integrates to 2H. | Broad singlet at ~5.9 ppm, integrates to 2H. |
| Impurities | Small, unassigned singlet at 2.1 ppm. | No extraneous peaks observed. |
Pillar 3: Molecular Weight Verification via Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS confirms the molecular weight and can help identify volatile or semi-volatile impurities.[11][12] Although this compound has a relatively high melting point, it is amenable to GC analysis with an appropriate temperature program. The mass spectrometer provides the definitive molecular weight (233.29 g/mol ) through the molecular ion peak (M⁺).[13] Electron Impact (EI) ionization will also produce a characteristic fragmentation pattern that can serve as a fingerprint for the compound's identity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation & Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Impact (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Examine the mass spectrum for this peak. Confirm the presence of the molecular ion peak at m/z ≈ 233.
-
Analyze the fragmentation pattern for characteristic ions.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 4273-98-7 [chemicalbook.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(4273-98-7) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GSRS [gsrs.ncats.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(Phenylsulfonyl)aniline Isomers
In the landscape of pharmaceutical research and materials science, the precise identification of molecular structure is not merely a procedural step but the very foundation of innovation and safety. Structural isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of atoms—can exhibit vastly different biological activities, toxicological profiles, and material properties. The (Phenylsulfonyl)aniline scaffold is a common feature in medicinal chemistry, making the unambiguous differentiation of its ortho, meta, and para isomers a critical analytical challenge.
This guide provides an in-depth spectroscopic comparison of 2-(phenylsulfonyl)aniline (ortho), 3-(phenylsulfonyl)aniline (meta), and 4-(phenylsulfonyl)aniline (para). We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. By understanding why these isomers produce distinct spectroscopic fingerprints, researchers can develop robust analytical methods for quality control, reaction monitoring, and drug development.
Isomer Structures and Key Differentiating Features
The core structural difference lies in the substitution pattern on the aniline ring. This positional variance directly influences molecular symmetry, electronic distribution, and the potential for intramolecular interactions, all of which are reflected in their respective spectra.
Safety Operating Guide
Navigating the Synthesis Landscape: A Practical Guide to Personal Protective Equipment for 2-(Phenylsulfonyl)aniline
For the modern researcher in pharmaceutical and material science development, 2-(Phenylsulfonyl)aniline is a valuable building block, pivotal in the synthesis of novel sulfonamides and specialty polymers.[1] Its utility, however, demands a comprehensive understanding of its potential hazards and the requisite safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each recommendation to foster a culture of safety and scientific excellence.
Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable
While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in readily available literature, its chemical structure—possessing both an aniline and a phenylsulfonyl moiety—provides critical insights into its potential hazards. Aniline and its derivatives are known for their toxicity, including potential carcinogenicity, mutagenicity, and the ability to be absorbed through the skin.[2][3][4] They can also cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[2] Therefore, a conservative and rigorous approach to PPE is essential.
Based on safety data for aniline and related compounds, researchers should treat this compound with a high degree of caution, assuming it may be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[5][6][7]
Core Principles of Protection: A Multi-Layered Defense
Effective protection against chemical hazards is not about a single piece of equipment but a holistic system. This involves a combination of engineering controls (like fume hoods), administrative controls (your lab's standard operating procedures), and finally, the last line of defense: Personal Protective Equipment.
Engineering Controls: Your Primary Shield
All work involving this compound, from weighing the solid to running reactions and work-ups, must be conducted within a certified chemical fume hood.[3] This is the most critical engineering control to minimize inhalation exposure to the powdered chemical or any potential vapors. Safety showers and eyewash stations must be readily accessible and tested regularly.[3][8]
Personal Protective Equipment (PPE): Your Personal Barrier
The selection of PPE should be dictated by the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eyes and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat, long pants, and closed-toe shoes | N95 respirator (or higher) if weighing outside of a certified fume hood is unavoidable |
| Preparing Solutions | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat, long pants, and closed-toe shoes | Not generally required if performed in a fume hood |
| Running Reactions and Work-up | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat, long pants, and closed-toe shoes | Not generally required if performed in a fume hood |
| Handling Waste | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Flame-resistant lab coat, long pants, and closed-toe shoes | Not generally required if performed in a fume hood |
| Cleaning Spills | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a flame-resistant lab coat, long pants, and closed-toe shoes | Air-purifying respirator with organic vapor cartridges |
The Rationale Behind the Recommendations:
-
Eye and Face Protection : The off-white to beige powder of this compound can easily become airborne during handling.[9] Chemical safety goggles provide a seal around the eyes to protect against dust. A face shield worn over the goggles offers an additional layer of protection against splashes when working with solutions.[10][11]
-
Hand Protection : Given the potential for dermal absorption of aniline compounds, robust hand protection is critical.[2][3] Double-gloving with nitrile or neoprene gloves provides a good barrier.[11][12] It is crucial to change the outer glove immediately upon any known or suspected contact with the chemical.[12] Always inspect gloves for any signs of degradation or punctures before use.[8][13]
-
Body Protection : A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, should be standard laboratory attire to protect the skin.[11] For larger-scale operations or when cleaning spills, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection : While a fume hood is the primary means of respiratory protection, there may be situations, such as a significant spill, where a respirator is necessary. An air-purifying respirator with organic vapor cartridges is recommended in such scenarios.[10] All users of respirators must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.[11]
Procedural Guidance: From Gowning to Disposal
Adherence to strict protocols is paramount for safety. The following step-by-step procedures provide a framework for safe operations.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Operational Plan: Handling this compound
-
Preparation : Before handling the chemical, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing : Carefully weigh the solid this compound in the fume hood. Use a spatula to gently transfer the powder to avoid generating dust.
-
Dissolution : Add the solvent to the solid in a controlled manner to prevent splashing.
-
Reaction : Conduct the reaction in a closed or contained system within the fume hood.
-
Work-up : Perform all extractions, washes, and other work-up procedures in the fume hood.
-
Decontamination : After use, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
Disposal Plan: A Responsible Conclusion
All waste containing this compound, including contaminated gloves, paper towels, and reaction byproducts, must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste in a dedicated, labeled, and sealed container.
-
Liquid Waste : Collect all liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal : Follow your institution's hazardous waste disposal procedures. Never dispose of this compound down the drain.[8]
In Case of Emergency: Preparedness is Key
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][14] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][7] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][14]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
-
Spill : For a small spill within the fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For a large spill, evacuate the area and contact your institution's emergency response team.[15]
By integrating these principles and procedures into your daily laboratory workflow, you can confidently and safely harness the synthetic potential of this compound, advancing your research while prioritizing the well-being of yourself and your colleagues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nj.gov [nj.gov]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. epa.gov [epa.gov]
- 5. geneseo.edu [geneseo.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. This compound | 4273-98-7 [chemicalbook.com]
- 10. This compound 99%英文MSDS库_化工助手 - 化工制造网 [chemmade.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. pppmag.com [pppmag.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. aksci.com [aksci.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
